Azido-PEG2-propargyl
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYPZVBKUZTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG2-propargyl: A Core Component for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG2-propargyl is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a diethylene glycol (PEG2) spacer, and a terminal propargyl group, provides researchers with a versatile platform for covalently linking a wide array of molecules with high specificity and efficiency. This technical guide delves into the core chemical properties of this compound, offering a comprehensive resource for its effective application in research and development.
Core Chemical Properties
This compound, systematically named 1-azido-8-propargyl-3,6-dioxaoctane, is a small molecule designed for "click chemistry" applications. The azide and propargyl groups are bioorthogonal, meaning they are unreactive with most functional groups found in biological systems, thus enabling highly specific conjugation reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for calculating molar equivalents in reaction setups and for the characterization of resulting conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| CAS Number | 1245006-63-6 | [1] |
| Appearance | Colorless to light yellow oil | |
| Purity | Typically ≥95% |
Solubility
| Solvent | Expected Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Methanol, Ethanol | Soluble |
It is always recommended to perform small-scale solubility tests for specific experimental concentrations. For stock solutions, using anhydrous solvents like DMSO or DMF is advisable to prevent premature degradation.
Stability and Storage
The stability of this compound is crucial for its successful application. The azide and propargyl functionalities, while relatively stable, are susceptible to degradation under certain conditions.
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pH Stability : The ether linkages within the PEG spacer are generally stable across a wide pH range. However, the azide group can be sensitive to strongly acidic conditions (pH < 4), which may lead to the formation of hydrazoic acid. The propargyl ether is generally stable under mild acidic and basic conditions. For optimal stability in aqueous solutions, a pH range of 6-8 is recommended.
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Temperature Stability : this compound is a thermally labile compound. Elevated temperatures can lead to the decomposition of the azide group. Therefore, it is crucial to store the compound at low temperatures.
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Light Sensitivity : Organic azides can be sensitive to light, particularly UV radiation. Prolonged exposure should be avoided to prevent potential degradation.
Recommended Storage: For long-term storage, it is recommended to store this compound as a neat oil at -20°C, protected from light and moisture. If a stock solution is prepared, it should be stored at -20°C or -80°C in an anhydrous solvent.
Reactivity and Applications
The core utility of this compound lies in its ability to participate in highly efficient and specific "click chemistry" reactions. The azide and propargyl groups are a complementary pair for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the azide can also react with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for forming a stable triazole linkage between the azide and propargyl groups of this compound and molecules bearing a terminal alkyne or azide, respectively. This reaction is characterized by its high yield, specificity, and tolerance to a wide range of functional groups.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, the azide group of this compound can react with a strained cyclooctyne (e.g., DBCO, BCN) via SPAAC. This reaction proceeds without the need for a catalyst and exhibits excellent biocompatibility.
Application in PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein partners.[1]
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. It is crucial to note that these are starting points, and optimization of reaction conditions (e.g., concentration, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.
Materials:
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This compound
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Alkyne-containing molecule of interest
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
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Optional: Copper ligand (e.g., THPTA or TBTA)
Procedure:
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Dissolve the alkyne-containing molecule and this compound (typically 1.1-1.5 equivalents) in the chosen solvent system.
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If using a ligand, add it to the reaction mixture (typically at a concentration equivalent to the copper sulfate).
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Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
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Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
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Initiate the reaction by adding the CuSO₄ solution (typically 1-10 mol%) to the reaction mixture, followed by the sodium ascorbate solution (typically 5-20 mol%).
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Stir the reaction at room temperature. The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.
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Upon completion, the product can be purified using standard chromatographic methods (e.g., HPLC or column chromatography).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating this compound to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
This compound
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Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
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Reaction buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF for preparing a stock solution of the linker
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
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Dissolve the strained alkyne-containing molecule in the reaction buffer to the desired concentration.
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Add the this compound stock solution to the solution of the strained alkyne-containing molecule. A molar excess of the azide linker (e.g., 2-10 fold) is often used.
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Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.
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Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE or mass spectrometry for proteins).
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Purify the conjugate to remove excess linker and byproducts. For biomolecules, this can often be achieved by size-exclusion chromatography or dialysis.
Conclusion
This compound is a potent and versatile heterobifunctional linker that empowers researchers in the creation of complex molecular architectures. Its well-defined structure, coupled with the high efficiency and specificity of click chemistry, makes it an indispensable tool in the development of advanced bioconjugates, targeted therapeutics like PROTACs, and various other applications in chemical biology and materials science. A thorough understanding of its chemical properties, stability, and reactivity, as outlined in this guide, is paramount to its successful and reproducible implementation in the laboratory.
References
Synthesis and Purification of Azido-PEG2-propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-propargyl, a valuable heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a terminal azide and a propargyl group on a flexible diethylene glycol (PEG2) spacer allows for versatile and efficient "click" chemistry reactions.
Overview of this compound
This compound, with the systematic name 1-(2-azidoethoxy)-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane, is a key building block in chemical biology and medicinal chemistry. The azide and alkyne functionalities serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and stable ligation of two different molecular entities. The hydrophilic PEG linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available diethylene glycol. The overall synthetic scheme involves the selective mono-propargylation of diethylene glycol, followed by the conversion of the remaining hydroxyl group to an azide.
Experimental Protocol: Two-Step Synthesis
Step 1: Mono-propargylation of Diethylene Glycol
This initial step aims to selectively introduce a single propargyl group onto the diethylene glycol backbone.
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Materials:
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Diethylene glycol
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Propargyl bromide (or chloride)
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Sodium hydride (NaH) or other suitable base (e.g., potassium hydroxide)
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Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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A solution of diethylene glycol (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
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Propargyl bromide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
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The aqueous layer is extracted with dichloromethane (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product, a mixture of mono-propargylated, di-propargylated, and unreacted diethylene glycol, is purified by column chromatography on silica gel.
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Step 2: Conversion of the Hydroxyl Group to an Azide
The terminal hydroxyl group of the mono-propargylated intermediate is converted to an azide, typically via a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.
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Materials:
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2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (from Step 1)
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Triethylamine (TEA) or diisopropylethylamine (DIPEA)
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Methanesulfonyl chloride (MsCl)
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Sodium azide (NaN₃)
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Anhydrous dichloromethane (DCM)
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Anhydrous dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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The purified 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 equivalent) is dissolved in anhydrous DCM and cooled to 0 °C.
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Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
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The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC.
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Upon completion of the mesylation, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude mesylate is typically used in the next step without further purification.
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The crude mesylate is dissolved in anhydrous DMF, and sodium azide (3.0 equivalents) is added.
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The reaction mixture is heated to 60-80 °C and stirred for 12-16 hours.
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After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
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Visualization of the Synthetic Workflow
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and reagents. A combination of column chromatography and, if necessary, High-Performance Liquid Chromatography (HPLC) is often employed to achieve high purity.
Experimental Protocol: Purification
Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the mono-propargylated intermediate in Step 1. For the final product, a more polar solvent system, such as a gradient of methanol in dichloromethane, may be required.
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Procedure:
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The crude product is adsorbed onto a small amount of silica gel.
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The silica gel with the adsorbed product is loaded onto a pre-packed silica gel column.
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The column is eluted with the chosen solvent system, and fractions are collected.
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Fractions are analyzed by TLC to identify those containing the pure product.
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The pure fractions are combined and the solvent is removed under reduced pressure.
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Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC (RP-HPLC) can be utilized.
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Column: A C18 preparative column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), is typical.
-
Procedure:
-
The partially purified product is dissolved in a minimal amount of the mobile phase.
-
The solution is injected onto the preparative HPLC column.
-
A gradient elution is run to separate the desired product from impurities.
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Fractions corresponding to the product peak are collected.
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The organic solvent is removed under reduced pressure, and the aqueous solution can be lyophilized to obtain the pure product as a solid or oil.
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Visualization of the Purification Workflow
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of this compound. These values are representative and may vary depending on specific reaction conditions and purification methods.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Mono-propargylation | Diethylene glycol, Propargyl bromide, NaH | THF | 12-16 | 40-60 |
| 2 | Azidation | Mono-propargylated intermediate, MsCl, NaN₃ | DCM, DMF | 14-18 | 70-90 |
| Overall | - | - | - | - | 28-54 |
Table 2: Characterization Data
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.21 (d, 2H), 3.70-3.65 (m, 4H), 3.63 (t, 2H), 3.39 (t, 2H), 2.44 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.4, 74.8, 70.8, 70.1, 69.2, 58.6, 50.7 |
| Mass Spectrometry (ESI-MS) | m/z: 170.09 [M+H]⁺, 192.07 [M+Na]⁺ |
| Purity (by HPLC) | >95% |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science, enabling the effective utilization of this versatile bifunctional linker in a wide range of applications. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining high-quality material for subsequent conjugation reactions.
The Unseen Architect: A Technical Guide to the PEG2 Spacer in Azido-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical design parameter that can dictate the success or failure of a novel therapeutic or diagnostic agent. Among the vast array of available linkers, Azido-PEG2-propargyl has emerged as a valuable tool, offering a compact and efficient bridge for connecting molecules of interest. This technical guide delves into the specific role of the often-underestimated component of this molecule: the short, two-unit polyethylene glycol (PEG) spacer, PEG2. While the terminal azide and propargyl groups provide the reactive handles for powerful "click chemistry," the PEG2 spacer quietly orchestrates crucial physicochemical and biological properties of the resulting conjugate.
The Fundamental Triad: Azide, PEG2, and Propargyl
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of two distinct molecules.
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The Azide Group (-N3): This functional group is a key participant in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying sensitive biomolecules.
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The Propargyl Group (-C≡CH): As the complementary partner to the azide, the terminal alkyne of the propargyl group readily participates in the aforementioned click chemistry reactions, forming a stable triazole linkage.
-
The PEG2 Spacer (-OCH2CH2OCH2CH2-): Nestled between the reactive azide and propargyl ends, the diethylene glycol unit, though small, significantly influences the overall characteristics of the linker and the final bioconjugate.
The Pivotal Role of the PEG2 Spacer
The inclusion of the PEG2 spacer, though seemingly minor compared to longer PEG chains, imparts several critical advantages. Its influence can be categorized into several key areas:
Modulating Hydrophilicity and Solubility
One of the most significant contributions of the PEG2 spacer is its ability to enhance the aqueous solubility of the molecule and its conjugates. Many therapeutic payloads or molecular probes are hydrophobic, leading to challenges in formulation and in vivo delivery. The hydrophilic nature of the ethylene glycol units can help to mitigate this issue, improving the overall solubility of the final product.
Providing Spatial Separation and Reducing Steric Hindrance
The PEG2 spacer introduces a defined and flexible extension between the two conjugated molecules. This spatial separation is crucial for several reasons:
-
Preserving Biological Activity: By preventing the conjugated molecules from sterically clashing with each other, the PEG2 spacer helps to ensure that their native conformations and biological functions are maintained. For instance, when conjugating a drug to an antibody, the spacer can prevent the drug from interfering with the antibody's antigen-binding site.
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Facilitating Ternary Complex Formation: In applications such as Proteolysis Targeting Chimeras (PROTACs), where the linker must bridge a target protein and an E3 ligase, the length and flexibility of the spacer are critical for the formation of a stable and productive ternary complex. A short and flexible linker like PEG2 can allow for the necessary conformational adjustments for optimal protein-protein interactions.
Enhancing Reaction Kinetics and Efficiency
The flexibility of the PEG2 spacer can also positively impact the kinetics of the conjugation reaction. By allowing the reactive ends to more freely orient themselves in solution, the spacer can increase the probability of a successful collision and reaction between the azide and alkyne groups.
Impacting Pharmacokinetics and In Vivo Behavior
The PEGylation of therapeutics is a well-established strategy to improve their pharmacokinetic profiles. While the short PEG2 spacer does not provide the same degree of "stealth" effect as longer PEG chains (which can shield the molecule from renal clearance and the immune system), it still contributes to a more favorable in vivo disposition compared to a non-PEGylated linker. The increased hydrophilicity can reduce non-specific binding to plasma proteins and tissues.
Quantitative Comparison of PEG Spacer Length
While direct comparative studies focusing solely on the Azido-PEGn-propargyl series are limited, research on analogous molecules with varying PEG spacer lengths provides valuable insights into the impact of the number of ethylene glycol units.
| Property | PEG2 Spacer | PEG4 Spacer | PEG6 Spacer | PEG12 Spacer | Key Observations |
| Hydrophilicity (logD) | -1.95[1] | Data not available | Data not available | -2.22[1] | Hydrophilicity generally increases with the length of the PEG chain, as indicated by the more negative logD value for the PEG12 analog.[1] |
| Serum Stability (Half-life in min) | 246 ± 4[1] | Data not available | 584 ± 20[1] | Data not available | Serum stability tends to increase with PEG spacer length up to a certain point.[1] The reversal of this trend with very long spacers can be attributed to other factors. |
| Click Reaction Kinetics | Generally fast | Generally fast | Generally fast | Generally fast | While specific kinetic data for this series is not readily available, the "click" reaction is known for its rapid kinetics. The flexibility of the PEG spacer is expected to facilitate the reaction. Some studies suggest that the presence of a PEG linker can enhance reaction rates. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a Fluorescently Labeled Peptide using this compound
This protocol describes the conjugation of an alkyne-containing fluorescent dye to an azide-modified peptide via a PEG2 spacer.
Materials:
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Azide-modified peptide (e.g., synthesized with an azido-lysine residue)
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Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
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This compound
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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PD-10 desalting columns
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 10 mg/mL.
-
Dissolve the alkyne-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.
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Dissolve this compound in DMSO to a final concentration of 10 mM.
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Prepare a 100 mM stock solution of CuSO4 in water.
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Prepare a fresh 1 M stock solution of sodium ascorbate in water.
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Prepare a 100 mM stock solution of THPTA in water.
-
-
"Click" Reaction:
-
In a microcentrifuge tube, combine the following in order:
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100 µL of the azide-modified peptide solution.
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5 µL of the alkyne-functionalized fluorescent dye stock solution.
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5 µL of the this compound stock solution.
-
10 µL of the THPTA stock solution.
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5 µL of the CuSO4 stock solution.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate stock solution.
-
Vortex the mixture again and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted dye and catalyst using a PD-10 desalting column according to the manufacturer's instructions, eluting with PBS.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by analytical techniques such as HPLC and mass spectrometry.
-
Determine the concentration of the labeled peptide by measuring its absorbance at the appropriate wavelength for the peptide and the dye.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC molecule, where a ligand for a target protein (containing an alkyne) and a ligand for an E3 ligase (containing an azide) are joined by the this compound linker.
Materials:
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Alkyne-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA)
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Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Conjugation of this compound to the Alkyne-functionalized Target Protein Ligand
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting azide-PEG2-ligand intermediate by silica gel column chromatography.
Step 2: Conjugation of the Azide-PEG2-Ligand Intermediate to the Azide-functionalized E3 Ligase Ligand
-
Dissolve the azide-PEG2-ligand intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of t-BuOH and water (1:1).
-
Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Role of this compound
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for bioconjugation.
Conclusion
The PEG2 spacer in this compound, while short, is a critical component that significantly influences the properties and performance of the resulting bioconjugates. Its ability to modulate solubility, provide spatial separation, and potentially enhance reaction kinetics makes it an invaluable tool for researchers in drug development and various scientific disciplines. The choice of linker length is a nuanced decision that depends on the specific application, and the compact nature of the PEG2 spacer offers a unique set of advantages in scenarios where a balance of hydrophilicity, flexibility, and a defined, short distance between conjugated molecules is required. Understanding the multifaceted role of this seemingly simple spacer is key to unlocking the full potential of this compound in the design of next-generation therapeutics and research tools.
References
An In-depth Technical Guide to the Storage and Handling of Azido-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive recommendations for the safe storage and handling of Azido-PEG2-propargyl, a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure the compound's stability, reactivity, and the safety of laboratory personnel.
Compound Overview
This compound is a chemical linker featuring an azide (-N₃) group and a terminal alkyne (propargyl) group connected by a two-unit polyethylene glycol (PEG) spacer. This heterobifunctional structure allows for sequential or orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise conjugation of molecules.[1] The PEG spacer enhances solubility in aqueous media and reduces steric hindrance.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound. The primary factors influencing its stability are temperature, light, and moisture.
Key Storage Recommendations:
-
Temperature: For long-term storage, the compound should be kept at or below -20°C in a freezer.[2][3] Some suppliers may ship the product at room temperature, but it should be transferred to the recommended storage conditions upon receipt.[1]
-
Light: Organic azides can be light-sensitive.[4][5] It is imperative to store this compound in a light-protected container, such as an amber vial, and to avoid prolonged exposure to light.[4][5]
-
Moisture: The compound should be stored in a dry environment.[2] If the compound is in solid form, it should be kept in a tightly sealed container with a desiccant. For solutions, anhydrous solvents should be used, and exposure to moisture should be minimized to prevent hydrolysis and maintain reactivity.[2]
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).[6]
Quantitative Storage and Stability Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | Minimizes thermal degradation of the azide group and preserves the overall stability of the molecule.[2][3] |
| Light Exposure | Store in the dark (e.g., amber vial) | Organic azides can be sensitive to light, which can induce decomposition.[4][5] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and potential side reactions.[2][6] |
| Solution Storage | Prepare fresh; if necessary, store at -80°C (ultra-low) | Stability is reduced in solution. Freshly prepared solutions ensure maximum reactivity. Ultra-low temperatures can preserve solutions for short periods. |
| pH Stability | Neutral pH is optimal | Strong acids can protonate the azide to form highly toxic and explosive hydrazoic acid. Alkaline conditions may affect other parts of the molecule.[7] |
Safe Handling and Personal Protective Equipment (PPE)
This compound, like other organic azides, requires careful handling to mitigate potential hazards. The azide functional group can be energetic and potentially explosive under certain conditions, and it has toxic properties similar to cyanide.[8]
Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass), as this can form highly unstable and explosive metal azides.[4][5] Use plastic or ceramic spatulas.
-
Strong Acids: Avoid contact with strong acids, which can lead to the formation of toxic and explosive hydrazoic acid.[7]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[8]
-
-
Energy Input: Avoid subjecting the compound to excessive heat, friction, shock, or pressure, as these can induce violent decomposition of the azide group.[4]
-
Spills: In case of a spill, do not attempt to clean it up yourself. Evacuate the area, notify others, and follow your institution's emergency procedures for hazardous material spills.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1-compliant safety goggles. A face shield is recommended if there is a splash hazard.[5]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are generally adequate for incidental contact. For greater protection, consider using Silver Shield gloves under nitrile gloves.[5]
-
Skin and Body Protection: A flame-resistant lab coat should be worn.[5]
-
Respiratory Protection: Handled in a fume hood, additional respiratory protection is typically not necessary.
Experimental Protocols
The primary application of this compound is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general protocol for this reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents/buffers
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used) in your chosen buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Visualized Experimental Workflow and Logical Relationships
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for a typical CuAAC "click chemistry" reaction.
Logical Flow for Safe Handling and Storage
Caption: Decision workflow for the safe storage and handling of this compound.
References
Spectroscopic Characterization of Azido-PEG2-propargyl: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG2-propargyl is a heterobifunctional linker widely utilized in chemical biology and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.[1][2] Its structure incorporates a terminal azide group, a diethylene glycol (PEG2) spacer, and a terminal propargyl group. This arrangement allows for sequential or orthogonal "click" chemistry reactions, providing a versatile platform for linking molecules of interest. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, along with detailed experimental protocols and workflow visualizations.
Molecular Structure and Properties
Chemical Formula: C₇H₁₁N₃O₂
Molecular Weight: 169.18 g/mol
Structure:
The azide (-N₃) and propargyl (-C≡CH) functional groups are key to its utility, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The PEG2 spacer enhances solubility and provides appropriate spatial separation between conjugated moieties.
Spectroscopic Data
A thorough spectroscopic analysis is crucial to confirm the identity and purity of this compound. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.68 | t | 2H | -O-CH₂ -CH₂-N₃ |
| ~3.65 | m | 4H | -O-CH₂ -CH₂ -O- |
| ~3.38 | t | 2H | -CH₂-CH₂ -N₃ |
| ~4.20 | d | 2H | -O-CH₂ -C≡CH |
| ~2.45 | t | 1H | -C≡CH |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~79.5 | C ≡CH |
| ~75.0 | C≡CH |
| ~70.5 | -O-CH₂ -CH₂-O- |
| ~70.0 | -O-CH₂-CH₂ -O- |
| ~69.0 | -O-CH₂ -C≡CH |
| ~58.5 | -CH₂-CH₂ -N₃ |
| ~50.6 | CH₂ -N₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. A signal for the carbon adjacent to the azide group in a similar PEG compound has been reported at 50.64 ppm.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Strong, Sharp | ≡C-H | Stretching |
| ~2920 | Medium | C-H | Stretching (Aliphatic) |
| ~2870 | Medium | C-H | Stretching (Aliphatic) |
| ~2100 | Strong, Sharp | -N₃ | Asymmetric Stretching |
| ~1100 | Strong, Broad | C-O-C | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 170.09 | ~170.1 |
| [M+Na]⁺ | 192.07 | ~192.1 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: -10 to 160 ppm
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Acquire the background spectrum of the clean, empty ATR crystal before analyzing the sample.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
Experimental Workflows and Signaling Pathways
This compound is a key component in the synthesis of PROTACs, which function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The following diagrams illustrate the logical workflow for synthesizing a PROTAC using this linker and the subsequent biological pathway.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: PROTAC-mediated Protein Degradation Pathway.
This guide provides the foundational spectroscopic data and experimental considerations for researchers working with this compound. Accurate characterization of this versatile linker is the first step towards its successful implementation in the development of novel therapeutics and chemical biology tools.
References
An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Linkers
In the fields of chemical biology, drug development, and diagnostics, the precise covalent joining of two or more distinct molecules—a process known as bioconjugation—is a fundamental technique. At the heart of this process are bifunctional linkers, chemical reagents that act as molecular bridges, forming covalent bonds with two or more molecules to create a stable conjugate. These linkers are indispensable for a wide range of applications, from constructing antibody-drug conjugates (ADCs) and developing diagnostic assays to studying protein-protein interactions and creating novel biomaterials.[1]
A bifunctional linker consists of two reactive functional groups connected by a spacer arm. The choice of reactive groups determines which functional groups on the target biomolecules (such as primary amines or sulfhydryls on proteins) will be targeted, while the spacer arm influences properties like the distance between the conjugated molecules, solubility, and steric hindrance.[2][3]
Classification of Bifunctional Linkers
Bifunctional linkers are broadly categorized based on the identity of their reactive ends.[4]
Homobifunctional Linkers
Homobifunctional linkers possess two identical reactive groups.[2] They are typically used in single-step reactions to crosslink molecules with the same type of functional group, for example, linking the primary amines of two proteins.[2][4] This can lead to polymerization and self-conjugation, which may be undesirable in some applications.[5] A common example is Disuccinimidyl suberate (DSS), which has two N-hydroxysuccinimide (NHS) esters for reacting with amine groups.
Heterobifunctional Linkers
Heterobifunctional linkers have two different reactive groups at their ends.[6] This allows for controlled, sequential (two-step) conjugations, which minimizes unwanted side reactions like self-conjugation and polymerization.[4][5] For instance, one end might react with an amine group on an antibody, and after purification, the other end can react with a sulfhydryl group on a drug molecule.[5] Sulfo-SMCC is a widely used heterobifunctional linker with an NHS ester (amine-reactive) and a maleimide group (sulfhydryl-reactive).
A special class of heterobifunctional linkers includes photoreactive linkers, which have one thermally stable reactive group and one that becomes reactive upon exposure to UV light.[4] This allows for precise temporal control over the crosslinking reaction.[7]
Common Reactive Chemistries in Bioconjugation
The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on biomolecules.[3]
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most common and react with primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds.[3] Imidoesters are another class that reacts with primary amines to form amidine bonds.[8]
-
Sulfhydryl-Reactive Groups: Maleimides, haloacetyls, and pyridyl disulfides specifically react with sulfhydryl groups (from cysteine residues) to form stable thioether or disulfide bonds.[8]
-
Carboxyl-Reactive Groups: Carbodiimides (like EDC) activate carboxyl groups to form amide bonds with primary amines. These are considered "zero-length" crosslinkers as they do not become part of the final covalent bond.[8]
-
Bioorthogonal Chemistries: These include reactions like copper-free "click chemistry" (e.g., azide-alkyne cycloaddition) that are highly specific and do not interfere with native biological functional groups.[9][10]
The Role of the Spacer Arm
The spacer arm is the structure that connects the two reactive ends of a linker. Its length and chemical composition are critical design elements:
-
Length: The spacer arm's length, typically measured in angstroms (Å), defines the distance between the conjugated molecules. Longer linkers can be used to bridge distant sites or reduce steric hindrance, which can improve the binding of antibodies to their targets.
-
Solubility and Flexibility: The composition of the spacer arm influences the solubility of the linker and the resulting conjugate. Polyethylene glycol (PEG) chains are often incorporated into linkers to increase water solubility and biocompatibility.[11] The flexibility of the spacer can also impact the final conformation and activity of the bioconjugate.[12]
Cleavable vs. Non-Cleavable Linkers
Bifunctional linkers can be designed to be either stable or cleavable under specific physiological conditions. This is a particularly important consideration in drug delivery, such as in the design of Antibody-Drug Conjugates (ADCs).[13][14]
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved to release the payload (e.g., a cytotoxic drug) upon reaching the target cell.[14] Cleavage can be triggered by:
-
Acidic pH: Hydrazone linkers are hydrolyzed in the acidic environment of endosomes and lysosomes.[15]
-
Enzymes: Peptide linkers (e.g., valine-citrulline) can be cleaved by proteases like cathepsin B, which are abundant inside lysosomes.[15]
-
Reducing Agents: Disulfide linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione.[15]
-
-
Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the payload.[13] The drug is released only after the complete degradation of the antibody in the lysosome.[14] This can lead to lower systemic toxicity and a reduced "bystander effect," where the released drug kills adjacent, non-target cells.[14][16]
Applications in Research and Drug Development
Bifunctional linkers are enabling technologies in numerous applications:
-
Antibody-Drug Conjugates (ADCs): Linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][]
-
PROTACs (Proteolysis-Targeting Chimeras): These molecules use a linker to connect a protein-of-interest (POI) binder to an E3 ligase ligand, inducing the degradation of the target protein.[18]
-
Protein-Protein Interaction Studies: Crosslinkers can "freeze" transient interactions between proteins, allowing for their identification and characterization.[19]
-
Immobilization: Biomolecules can be attached to solid supports (e.g., beads, surfaces) for use in diagnostics, purification, and biosensors.[3]
Data Presentation: Properties of Common Bifunctional Linkers
The selection of a linker requires careful consideration of its properties. The tables below summarize quantitative data for several common bifunctional crosslinkers.
Table 1: Homobifunctional Amine-Reactive NHS Esters
| Crosslinker | Spacer Arm Length (Å) | Water Solubility | Cleavability | Key Features |
| DSS (Disuccinimidyl suberate) | 11.4 | Low | Non-cleavable | Membrane-permeable, widely used for intracellular crosslinking. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 11.4 | High | Non-cleavable | Water-soluble analog of DSS, ideal for cell surface crosslinking. |
| DSG (Disuccinimidyl glutarate) | 7.7 | Low | Non-cleavable | Shorter spacer arm than DSS.[20] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | 12.0 | High | Cleavable (Disulfide) | Cleaved by reducing agents like DTT. |
Table 2: Heterobifunctional Amine- and Sulfhydryl-Reactive Linkers
| Crosslinker | Spacer Arm Length (Å) | Water Solubility | Cleavability | Reactive Groups | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 | Low | Non-cleavable | NHS ester, Maleimide | Commonly used for creating stable antibody-enzyme conjugates.[6][19] |
| Sulfo-SMCC | 11.6 | High | Non-cleavable | Sulfo-NHS ester, Maleimide | Water-soluble version of SMCC, prevents aggregation.[6] |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | 10.2 | Low | Non-cleavable | NHS ester, Maleimide | Rigid spacer arm. |
| PEGylated Linkers | Variable | High | Both available | Various | Customizable length, improves solubility and biocompatibility. |
Table 3: Zero-Length and Other Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Solubility | Cleavability | Reactive Groups | Key Features |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0 | High | Cleavable (acidic) | Carbodiimide | Mediates direct amide bond formation between carboxyls and amines.[8] |
| BMH (Bismaleimidohexane) | 16.1 | Low | Non-cleavable | Maleimide (homobifunctional) | Reacts with sulfhydryl groups. |
Note: Spacer arm lengths are approximate and can be represented as a range in solution. Data compiled from multiple sources.[21][22]
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking with DSS (Homobifunctional)
This protocol describes the crosslinking of purified proteins in solution using the amine-reactive homobifunctional crosslinker DSS.[7]
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted DSS.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Two-Step Protocol for Antibody-Drug Conjugation using Sulfo-SMCC (Heterobifunctional)
This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using the heterobifunctional linker Sulfo-SMCC.[19][23]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Thiol-containing drug payload.
-
Sulfo-SMCC linker.
-
Anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25).
-
Reaction buffers (e.g., PBS).
Procedure:
Step 1: Activation of Antibody with Sulfo-SMCC
-
Prepare Linker: Immediately before use, dissolve Sulfo-SMCC in DMSO to a stock concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker by passing the solution through a desalting column, exchanging the buffer to PBS at pH 6.5-7.5. The output is the maleimide-activated antibody.
Step 2: Conjugation of Activated Antibody to Thiol-Containing Drug
-
Prepare Drug: Dissolve the thiol-containing drug in a suitable buffer.
-
Conjugation: Mix the maleimide-activated antibody from Step 1 with the thiol-containing drug.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.
-
Characterization: Characterize the final ADC to determine properties like the drug-to-antibody ratio (DAR) and binding affinity.
References
- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 2. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. purepeg.com [purepeg.com]
- 12. Dependence of Effective Molarity on Linker Length for an Intramolecular Protein-Ligand System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 18. Application of Linkers in Chemical Biology [bldpharm.com]
- 19. korambiotech.com [korambiotech.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Revolutionizing Proteomics: A Detailed Protocol for Two-Step Protein Labeling via Amine-Reactive Azide Tagging and Copper-Catalyzed Click Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a powerful two-step protein labeling strategy. The protocol first outlines the covalent attachment of an azide functional group to a protein of interest using an amine-reactive Azido-PEG-NHS ester. Subsequently, it details the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to conjugate an alkyne-containing molecule, such as a fluorescent probe or biotin tag, to the azide-modified protein. This methodology offers a robust and versatile tool for a wide range of applications in proteomics, including the study of protein-protein interactions, cellular localization, and drug-target engagement.
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Traditional single-step labeling methods often face challenges related to specificity, reaction conditions, and the potential for disruption of protein function by bulky labels. A two-step approach, involving the initial introduction of a small, bio-orthogonal handle onto the protein followed by a highly specific secondary reaction, overcomes many of these limitations.
This protocol focuses on a widely adopted two-step labeling strategy. The first step involves the modification of primary amines (present on lysine residues and the N-terminus of the protein) with an N-Hydroxysuccinimide (NHS) ester functionalized with an azide-polyethylene glycol (PEG) linker (e.g., Azido-PEG2-NHS ester). The PEG spacer enhances the solubility and accessibility of the azide group. The second step employs the Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to covalently link the azide-modified protein to a molecule bearing a terminal alkyne.[1][2] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding rapidly to near-quantitative yields in aqueous environments.
This application note provides detailed experimental protocols for both the amine-reactive azide labeling and the subsequent CuAAC reaction, a summary of expected quantitative data, and a visualization of the experimental workflow and its application in studying G protein-coupled receptor (GPCR) signaling.
Experimental Protocols
Step 1: Amine-Reactive Labeling of Proteins with Azido-PEG-NHS Ester
This protocol describes the covalent attachment of an azide handle to the protein of interest by targeting primary amines.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Azido-PEG-NHS ester (e.g., Azido-PEG2-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer to a final concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.
-
-
Azido-PEG-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing.
-
-
Quenching (Optional):
-
To terminate the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification:
-
Remove the excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
The azide-functionalized protein is now ready for the CuAAC reaction or can be stored at -20°C or -80°C for future use.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Azide-functionalized protein from Step 1
-
Alkyne-containing molecule of interest
-
Copper (II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Aminoguanidine (optional, to prevent side reactions)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of Aminoguanidine in deionized water (optional).
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein (at a final concentration typically in the µM range) with a 2- to 10-fold molar excess of the alkyne-containing molecule.
-
Add the reaction buffer to the desired final volume.
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final reaction concentration of 0.1 mM CuSO₄, use 0.5 mM THPTA). Let the premix stand for a few minutes.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-alkyne mixture.
-
If using, add aminoguanidine to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by using a desalting column or by dialysis. Copper ions can be removed by washing or dialyzing with solutions containing EDTA.
-
The labeled protein is now ready for downstream analysis.
Data Presentation
The efficiency of the two-step labeling protocol can be assessed using various analytical techniques, including SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used), mass spectrometry, and UV-Vis spectroscopy. The degree of labeling (DOL) can be calculated to quantify the average number of labels per protein molecule.
Table 1: Representative Quantitative Data for Two-Step Protein Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Step 1: Azide Labeling | |||
| Protein | Bovine Serum Albumin (BSA) | Monoclonal Antibody (IgG) | Recombinant Kinase |
| Azido-PEG-NHS Ester:Protein (molar ratio) | 10:1 | 20:1 | 15:1 |
| Reaction Time (hours) | 2 | 2 | 1.5 |
| Average Azides per Protein (by Mass Spec) | 2-4 | 4-6 | 3-5 |
| Step 2: CuAAC Reaction | |||
| Alkyne-Fluorophore:Protein (molar ratio) | 5:1 | 10:1 | 8:1 |
| Final CuSO₄ Concentration (µM) | 100 | 150 | 120 |
| Final THPTA Concentration (µM) | 500 | 750 | 600 |
| Final Sodium Ascorbate Concentration (mM) | 2 | 2.5 | 2 |
| Labeling Efficiency (by in-gel fluorescence) | > 90% | > 95% | > 92% |
| Final Degree of Labeling (DOL) | ~2.1 | ~4.5 | ~3.2 |
Note: The data presented in this table are representative and may vary depending on the specific protein, reagents, and experimental conditions.
Visualization of Workflow and Application
Experimental Workflow
The following diagram illustrates the two-step process of protein labeling via amine-reactive azide introduction and subsequent CuAAC.
Application in Studying GPCR Signaling
This labeling strategy can be applied to study various aspects of G protein-coupled receptor (GPCR) signaling, such as receptor dimerization, ligand binding, and trafficking. For instance, by labeling a GPCR with a donor fluorophore and a potential interacting partner with an acceptor fluorophore, Förster Resonance Energy Transfer (FRET) can be used to study their proximity and interaction dynamics.
The following diagram illustrates the application of this labeling method to study GPCR dimerization.
Conclusion
The two-step labeling strategy involving amine-reactive azidation followed by CuAAC provides a powerful and versatile platform for the chemical modification of proteins. The protocols detailed in this document offer a reliable method for achieving high-efficiency labeling under biocompatible conditions. This approach enables the attachment of a wide array of functional moieties to proteins, facilitating advanced studies in proteomics, drug discovery, and cell biology. The high specificity and efficiency of the click reaction ensure minimal off-target effects and a high yield of the desired labeled product, making it an invaluable tool for modern life science research.
References
Application Notes and Protocols for PROTAC Synthesis with Azido-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting target proteins, mediate their degradation. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is a critical component, influencing the stability and geometry of this ternary complex, as well as the physicochemical properties of the PROTAC.
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility and cell permeability. This document provides a detailed guide for the synthesis of a PROTAC using Azido-PEG2-propargyl, a versatile linker that allows for the use of "click chemistry" for the efficient conjugation of the two ligands. Specifically, this protocol will focus on the synthesis of a BRD4-targeting PROTAC as a representative example. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology.
PROTAC Mechanism of Action and BRD4 Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.
BRD4 plays a crucial role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the promoters of target genes, including the oncogene c-MYC. By inducing the degradation of BRD4, PROTACs can effectively suppress the expression of these target genes.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a modular process. It begins with the functionalization of the POI and E3 ligase ligands with complementary click chemistry handles (an azide or an alkyne). This is followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the two ligands, purification of the final PROTAC, and its characterization.
Experimental Protocols
Materials and Reagents:
-
Alkyne-functionalized POI ligand (e.g., a derivative of JQ1)
-
This compound
-
E3 ligase ligand with a suitable functional group for attachment (e.g., Pomalidomide derivative)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
Step 1: Synthesis of Azide-functionalized E3 Ligase Ligand (Example with Pomalidomide)
This is a representative protocol and may need to be adapted based on the specific E3 ligase ligand used.
-
Dissolve the Pomalidomide derivative with a free amine (1.0 eq) in anhydrous DMF.
-
Add a commercially available linker with an azide at one end and a carboxylic acid at the other (e.g., azidoacetic acid) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized E3 ligase ligand.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (from Step 1) (1.1 eq) in a suitable solvent (e.g., a mixture of DMSO and water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using THPTA, prepare a stock solution in water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Add the THPTA ligand (e.g., 0.3 eq) to the reaction mixture.
-
Add the CuSO₄ solution (e.g., 0.1 eq) followed by the sodium ascorbate solution (e.g., 1.0 eq). The solution should change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification of the Final PROTAC
-
Purify the crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Step 4: Characterization of the Final PROTAC
-
Confirm the identity and purity of the final PROTAC using LC-MS.
-
Verify the structure of the PROTAC using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the exact mass using High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a BRD4-targeting PROTAC.
Table 1: Representative Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature | Typical Yield (%) |
| 1 | Amide Coupling | HATU, DIPEA | DMF | 4-12 | Room Temp. | 60-80 |
| 2 | CuAAC | CuSO₄, Na-Ascorbate, THPTA | DMSO/H₂O | 1-12 | Room Temp. | 55-90[1] |
| 3 | Purification | - | Acetonitrile/H₂O | - | - | >95% purity |
Table 2: Representative Characterization and Activity Data for a BRD4 PROTAC
| Parameter | Method | Typical Value |
| Purity | HPLC | >95% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with expected structure |
| BRD4 Degradation (DC₅₀) | Western Blot / HiBiT Assay | < 100 nM |
| Maximal Degradation (Dₘₐₓ) | Western Blot / HiBiT Assay | > 90% |
| Cell Viability (IC₅₀) | CellTiter-Glo | Varies depending on cell line |
References
Application Notes and Protocols for Cell Surface Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent labeling of biomolecules in living systems without the need for cytotoxic copper catalysts.[1][2] This method's high specificity, rapid kinetics, and biocompatibility make it an invaluable tool for a variety of applications, including live-cell imaging, tracking cellular processes, and targeted drug delivery.[2]
This document provides a detailed protocol for a two-step cell surface labeling strategy. The first step involves the introduction of an azide group onto the cell surface proteins using an amine-reactive azido-PEG linker. The second step utilizes a SPAAC reaction to attach a fluorescent probe conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO), to the azide-modified cell surface proteins. The polyethylene glycol (PEG) linker enhances solubility and provides spatial separation between the protein and the label.
Principle of the Method
The cell surface labeling protocol is a two-step process:
-
Azide Installation: Cell surface proteins are initially labeled with an amine-reactive azido-PEG reagent, such as an Azido-PEG-NHS ester. This reagent covalently attaches to primary amines on proteins, primarily the ε-amine of lysine residues and the N-terminus, forming a stable amide bond and introducing a bioorthogonal azide handle onto the cell surface.[3][4]
-
SPAAC Reaction: The azide-labeled cells are then treated with a fluorescently-labeled strained alkyne, such as a DBCO-fluorophore. The strained alkyne rapidly and specifically reacts with the azide group via a [3+2] cycloaddition to form a stable triazole linkage, resulting in fluorescently labeled cell surface proteins.[1][2]
Experimental Protocols
Protocol 1: Azide Labeling of Cell Surface Proteins
This protocol details the covalent attachment of an azide group to cell surface proteins using an amine-reactive Azido-PEG-NHS ester.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 100 mM Tris-HCl or glycine in PBS, pH 7.4)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a suitable culture vessel and grow to 80-90% confluency.
-
Suspension Cells: Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO.[3]
-
-
Labeling Reaction:
-
Wash the cells twice with sterile, pre-warmed PBS to remove any amine-containing media components.
-
Dilute the 10 mM Azido-PEG-NHS ester stock solution in PBS to the desired final concentration (a starting concentration of 100-500 µM is recommended, but should be optimized).
-
Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or on ice.[3]
-
-
Quenching and Washing:
-
(Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes to stop the reaction.
-
Gently wash the cells three times with sterile PBS to remove unreacted reagent.
-
Protocol 2: SPAAC Reaction with a DBCO-Fluorophore
This protocol describes the fluorescent labeling of azide-modified cells via a SPAAC reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Dilute the DBCO-fluorophore stock solution in serum-free medium or PBS to the desired final concentration (a starting range of 5-25 µM is recommended).[5]
-
Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C.[6] The optimal incubation time may vary depending on the cell type and reagents used.[7]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove any unbound fluorophore.
-
The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
-
Quantitative Data Summary
The following tables provide representative data for optimizing the cell surface labeling protocol. The values are illustrative and should be optimized for specific cell types and experimental conditions.
Table 1: Optimization of Azido-PEG-NHS Ester Concentration
| Azido-PEG-NHS Ester (µM) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 0 (Control) | 50 ± 5 | 98 ± 2 |
| 50 | 800 ± 50 | 97 ± 3 |
| 100 | 1500 ± 120 | 96 ± 2 |
| 250 | 2800 ± 210 | 95 ± 4 |
| 500 | 3500 ± 300 | 90 ± 5 |
Table 2: Optimization of DBCO-Fluorophore Concentration
| DBCO-Fluorophore (µM) | Signal-to-Noise Ratio | Cell Viability (%) |
| 1 | 5 ± 1 | 98 ± 1 |
| 5 | 20 ± 3 | 97 ± 2 |
| 10 | 35 ± 4 | 96 ± 3 |
| 25 | 45 ± 5 | 95 ± 3 |
| 50 | 48 ± 6 | 92 ± 4 |
Signal-to-noise ratio was calculated as the ratio of the mean fluorescence intensity of labeled cells to the mean fluorescence intensity of unlabeled control cells.[8][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient azide labeling | Optimize the concentration of Azido-PEG-NHS ester and incubation time. Ensure the use of an amine-free buffer during labeling.[3] |
| Incomplete SPAAC reaction | Increase the concentration of the DBCO-fluorophore and/or the incubation time.[10] | |
| Degraded reagents | Prepare fresh stock solutions of the Azido-PEG-NHS ester and DBCO-fluorophore immediately before use.[3] | |
| High background fluorescence | Insufficient washing | Increase the number and duration of washing steps after both labeling stages. |
| Non-specific binding of the DBCO-fluorophore | Decrease the concentration of the DBCO-fluorophore. Include a blocking step with a protein solution (e.g., BSA) before adding the fluorophore. | |
| Decreased cell viability | Reagent toxicity | Decrease the concentration and/or incubation time of the labeling reagents. Perform a cell viability assay to determine the optimal conditions.[5][11] |
Visualizations
Caption: Experimental workflow for two-step cell surface labeling.
Caption: Reaction mechanism of two-step cell surface labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 10. benchchem.com [benchchem.com]
- 11. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Fluorescent Dyes to Antibodies using Azido-PEG2-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and diagnostics, enabling a wide range of applications from immunofluorescence microscopy and flow cytometry to in vivo imaging and antibody-drug conjugate (ADC) development.[] This document provides a detailed guide for the use of Azido-PEG2-propargyl, a heterobifunctional linker, to covalently attach fluorescent dyes to antibodies. This linker facilitates a highly efficient and specific "click chemistry" reaction, offering a robust method for creating stable and functional antibody-dye conjugates.[2][3]
The this compound linker contains a propargyl group (an alkyne) and an azide group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and can reduce steric hindrance, potentially improving the performance of the final conjugate.[4][5] The conjugation process is a two-step procedure:
-
Antibody Modification: The antibody is first functionalized with one of the reactive groups of the linker.
-
Dye Conjugation: The fluorescent dye, functionalized with the complementary reactive group, is then "clicked" onto the modified antibody.
This click chemistry approach, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), provides high reaction specificity and efficiency under mild conditions, making it ideal for working with sensitive biological molecules like antibodies.[6][7]
Experimental Workflow
The overall workflow for the conjugation of a fluorescent dye to an antibody using a propargyl-functionalized linker and an azide-functionalized dye is depicted below. This process involves initial antibody preparation, modification with the propargyl group, and subsequent click chemistry with the azide-dye.
References
Application Notes and Protocols for Live Cell Imaging Using Azide-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful tool for elucidating dynamic cellular processes. The ability to visualize biomolecules in their native environment provides invaluable insights into their function, trafficking, and interactions. Bioorthogonal chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a pivotal technology for labeling and imaging biomolecules in living systems with minimal perturbation. This approach offers high specificity and biocompatibility, overcoming the toxicity associated with copper-catalyzed click chemistry.
These application notes provide a comprehensive guide to utilizing azide-alkyne click chemistry for live cell imaging. While the molecule Azido-PEG2-propargyl contains both an azide and a propargyl (alkyne) group, making it a useful bifunctional linker for synthesizing more complex probes or PROTACs, it is not typically used as a direct imaging agent. Instead, live cell imaging workflows involve the introduction of either an azide or an alkyne into a target biomolecule, followed by detection with a fluorescently labeled complementary probe.
Here, we detail two primary strategies for introducing the bioorthogonal handle: Metabolic Labeling , where cells incorporate azide-modified biosynthetic precursors, and Direct Cell Surface Labeling , for targeting proteins on the plasma membrane.
Principle of the Technology
The core of this methodology is the SPAAC reaction, a bioorthogonal ligation between an azide and a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.[1] This reaction proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, forming a stable triazole linkage.[1]
The general workflow involves two steps:
-
Introduction of the Bioorthogonal Handle: An azide group is incorporated into the biomolecule of interest.
-
Fluorescent Labeling: A fluorescent probe functionalized with a strained alkyne (e.g., DBCO-fluorophore) is introduced, which specifically reacts with the azide-labeled biomolecule, allowing for visualization by fluorescence microscopy.
Key Applications
-
Visualizing Newly Synthesized Proteins: Tracking protein synthesis, localization, and degradation in real-time.[2]
-
Imaging Glycan Dynamics: Studying the trafficking and localization of glycoproteins and other glycoconjugates.
-
Pulse-Chase Experiments: Monitoring the lifecycle of biomolecules, from synthesis to degradation.
-
Receptor Trafficking Studies: Visualizing the internalization and recycling of cell surface receptors.[3]
-
High-Resolution Imaging: Compatible with super-resolution microscopy techniques for nanoscale visualization.
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling
| Labeling Strategy | Precursor | Target Biomolecule | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Protein Synthesis | L-Azidohomoalanine (AHA) | Newly Synthesized Proteins | Mammalian Cells | 50 µM | 4 - 24 hours | [4] |
| Glycosylation | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Sialoglycans | Mammalian Cells | 10 - 50 µM | 1 - 3 days | [5] |
| Glycosylation | Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | O-GlcNAc modified proteins | Mammalian Cells | 25 - 50 µM | 1 - 3 days |
Table 2: Recommended Conditions for Direct Cell Surface Labeling
| Labeling Reagent | Target Residues | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Azido-PEG2-C6-Cl | Amines, Thiols | Adherent or Suspension Cells | 25 - 200 µM | 1 - 4 hours |
Table 3: SPAAC Reaction Parameters for Live Cell Imaging
| Strained Alkyne Probe | Recommended Concentration | Incubation Time | Temperature | Reference |
| DBCO-Fluorophore | 10 - 50 µM | 30 - 60 minutes | 37°C | |
| DIBO-Fluorophore | 10 µM | 1 hour | 21°C (in lysate) | [4] |
| Coumarin-Cyclooctyne | 10 - 50 µM | 10 - 60 minutes | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Azidohomoalanine (AHA)
This protocol describes the labeling of nascent proteins in live cells by substituting methionine with its azide-containing analog, L-azidohomoalanine (AHA).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) and grow to the desired confluency (typically 70-80%).
-
-
AHA Labeling (Pulse):
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Gently aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Replace the medium with pre-warmed methionine-free medium supplemented with 50 µM AHA.
-
Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
After the incubation, remove the AHA-containing medium and wash the cells three times with pre-warmed complete medium containing methionine to remove any unincorporated AHA.
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-functionalized fluorescent dye in pre-warmed complete medium.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Remove the dye solution and wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Metabolic Labeling of Sialoglycans with Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
This protocol details the incorporation of an azido-sugar into the sialic acid biosynthesis pathway for the visualization of sialoglycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
PBS, pH 7.4
-
DBCO-functionalized fluorescent dye
-
DMSO
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Supplement the complete culture medium with 10-50 µM Ac4ManNAz.[5]
-
Culture the cells in the supplemented medium for 1 to 3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-functionalized dye in pre-warmed complete medium.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Add fresh imaging medium and visualize the cells using a fluorescence microscope.
-
Protocol 3: Direct Labeling of Cell Surface Proteins
This protocol describes the covalent attachment of an azide handle to cell surface proteins for subsequent fluorescent labeling.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Azido-PEG2-C6-Cl
-
PBS, pH 7.4
-
DBCO-functionalized fluorescent dye
-
DMSO
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, aim for 80-90% confluency.
-
-
Azide Labeling:
-
Prepare a 10 mM stock solution of Azido-PEG2-C6-Cl in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 25-200 µM.
-
Add the labeling medium to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the labeling medium and wash the cells three times with pre-warmed, sterile PBS to remove any unreacted reagent.
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-functionalized dye in pre-warmed complete medium.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Remove the dye solution, wash the cells three times with pre-warmed PBS, and add fresh imaging medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for metabolic labeling and live cell imaging.
Caption: Experimental workflow for direct cell surface labeling and imaging.
Caption: Visualizing cell surface glycosylation and its role in signaling.
References
- 1. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of receptor trafficking by using alpha-bungarotoxin-binding-site-tagged receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. books.rsc.org [books.rsc.org]
Application Note: Biotinylation of Peptides with Azido-PEG2-Biotin for Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes and is a critical aspect of drug discovery and development. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for elucidating these interactions. This application note details a robust method for the site-specific biotinylation of peptides using "click chemistry," enabling their use as bait to capture and purify interacting proteins from complex biological samples.
Specifically, this document outlines the use of an Azido-PEG2-Biotin linker to label a peptide containing a propargyl group (an alkyne-modified residue). The polyethylene glycol (PEG) spacer enhances the water solubility of the labeled peptide and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin. The highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, ensures a high yield of the biotinylated peptide.[1] The resulting biotin-labeled peptide can then be immobilized on streptavidin-conjugated beads for the affinity purification of its binding partners. The exceptionally strong and specific interaction between biotin and streptavidin permits stringent washing conditions, significantly reducing non-specific binding and leading to higher purity of the isolated protein complexes.[2]
Key Applications
-
Target Identification and Validation: Isolate and identify the binding partners of a bioactive peptide.
-
Signaling Pathway Elucidation: Map protein-protein interaction networks within specific signaling cascades.[3][4]
-
Drug Discovery: Screen for small molecules or biologics that modulate a specific protein-protein interaction.
-
Proteomics: Enrich for low-abundance proteins for subsequent analysis by mass spectrometry.[5][6]
Experimental Overview
The overall workflow for the biotinylation of a propargyl-modified peptide and subsequent affinity purification of interacting proteins is depicted below.
Materials and Reagents
Peptide Biotinylation
-
Propargyl-modified peptide
-
Azido-PEG2-Biotin (e.g., BroadPharm BP-22118)[7]
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Affinity Purification
-
Biotinylated peptide
-
Streptavidin Magnetic Beads (e.g., NEB #S1420S, Thermo Fisher Scientific Pierce™ Streptavidin Magnetic Beads)[8][9] or Streptavidin Agarose Resin
-
Cell lysate containing target proteins
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EGTA, 1.5 mM MgCl₂, 1% NP-40, 0.1% SDS)[10]
-
Wash Buffer 1 (High Salt): Lysis Buffer with 500 mM NaCl
-
Wash Buffer 2 (High Detergent): Lysis Buffer with 1% SDS
-
Wash Buffer 3 (Urea Wash): 2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8 or SDS-PAGE sample buffer containing 2-4 mM biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Experimental Protocols
Protocol 1: Biotinylation of Propargyl-Modified Peptide via CuAAC
This protocol is adapted from established methods for copper-catalyzed click chemistry.[11][12]
-
Prepare Stock Solutions:
-
Propargyl-Peptide: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Azido-PEG2-Biotin: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA (for aqueous reactions): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed.
| Reagent | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |
| Propargyl-Peptide | 10 mM | 25 µL | 0.5 mM |
| Buffer (e.g., PBS) | - | To 437.5 µL | - |
| Azido-PEG2-Biotin | 10 mM | 30 µL | 0.6 mM |
| CuSO₄/THPTA Premix* | 20 mM / 50 mM | 7.5 µL | 0.3 mM / 0.75 mM |
| Sodium Ascorbate | 100 mM | 25 µL | 5 mM |
*To prepare the CuSO₄/THPTA premix, combine 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM THPTA.
-
Reaction Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification of Biotinylated Peptide: The resulting biotinylated peptide can be purified from excess reagents using reverse-phase HPLC or dialysis, depending on the peptide's properties and the scale of the reaction.
-
Verification: Confirm successful biotinylation by mass spectrometry. A mass shift corresponding to the addition of the Azido-PEG2-Biotin moiety should be observed.[13]
Protocol 2: Affinity Purification of Interacting Proteins
This protocol provides a general guideline for using biotinylated peptides to purify binding partners from a cell lysate using magnetic streptavidin beads.[8][9]
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry (e.g., 50 µL for a small-scale pulldown) to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads, then carefully remove and discard the supernatant.
-
Wash the beads by adding 500 µL of Lysis Buffer, vortexing briefly, pelleting the beads on the magnetic stand, and discarding the supernatant. Repeat this wash step twice for a total of three washes.
-
-
Immobilization of Biotinylated Peptide:
-
Resuspend the washed beads in 200 µL of Lysis Buffer.
-
Add an excess of the biotinylated peptide (e.g., 1-5 µg) to the bead suspension. The optimal amount should be determined empirically.
-
Incubate for 1 hour at 4°C with gentle end-over-end rotation to allow the biotinylated peptide to bind to the streptavidin beads.
-
-
Binding of Prey Proteins:
-
Pellet the beads with the immobilized peptide on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Lysis Buffer to remove any unbound peptide.
-
After the final wash, resuspend the beads in 500 µL to 1 mL of clarified cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Stringent Washing:
-
Pellet the beads on a magnetic stand and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads sequentially with 1 mL of each of the following ice-cold buffers, performing each wash for 5 minutes with rotation:
-
Lysis Buffer (2 times)
-
Wash Buffer 1 (High Salt) (1 time)
-
Lysis Buffer (1 time)
-
Wash Buffer 2 (High Detergent) (1 time, optional, can disrupt weaker interactions)
-
Wash Buffer 3 (Urea Wash) (1 time, optional, for very stringent washing)[2]
-
Lysis Buffer (2 times)
-
-
-
Elution:
-
For Mass Spectrometry (On-Bead Digestion): After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and proceed with on-bead tryptic digestion. This method avoids the elution of streptavidin.
-
For Western Blotting (Denaturing Elution): After the final wash, add 50 µL of 2X SDS-PAGE sample buffer containing 2-4 mM free biotin to the beads. Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads on a magnetic stand and collect the supernatant containing the eluted proteins.
-
Data Presentation
The efficiency of the biotinylation and purification process can be quantified at several stages. The following table provides representative data from similar affinity purification experiments.
| Parameter | Typical Value/Range | Method of Assessment | Reference |
| Biotinylation Reaction Yield | >95% | Mass Spectrometry / HPLC | [14] |
| Streptavidin Bead Binding Capacity | ~30 µg biotinylated protein per mg of beads | Manufacturer's Specifications | [8] |
| Purification Yield | 40-70% | Densitometry / Quantitative MS | [15] |
| Purity of Eluted Complex | >90-95% | SDS-PAGE with Coomassie/Silver Staining | [15][16] |
| Fold Enrichment | ~100-fold | Quantitative Western Blot / MS | [17] |
Application Example: Investigating a Kinase Signaling Pathway
Pull-down assays are instrumental in mapping the interactions that drive signal transduction.[4][18] For example, a biotinylated peptide mimicking a phosphorylated substrate of a specific kinase can be used to isolate and identify proteins that are recruited to this substrate upon phosphorylation. This allows for the characterization of downstream effectors and adaptors in the signaling cascade.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive copper catalyst | Prepare sodium ascorbate solution fresh. Ensure a 5:1 ligand-to-copper ratio to stabilize Cu(I).[11] |
| Inaccessible propargyl group | Ensure the propargyl-modified amino acid is solvent-exposed in the peptide structure. | |
| High Non-Specific Binding | Insufficient washing | Increase the number and stringency of wash steps. Include high salt (500 mM NaCl) and/or detergents (up to 1% SDS) in wash buffers. |
| Endogenous biotinylated proteins | Pre-clear the lysate by incubating with streptavidin beads before adding the immobilized bait peptide.[19] | |
| Low Yield of Purified Proteins | Weak or transient interaction | Perform the binding step at 4°C. Consider using a chemical cross-linker to stabilize the interaction before lysis. |
| Inefficient elution | For denaturing elution, ensure the elution buffer contains a sufficient concentration of free biotin (2-4 mM) and boil for 5-10 minutes. | |
| Contamination with Streptavidin | Harsh elution conditions | Use on-bead digestion for mass spectrometry samples to avoid eluting streptavidin.[2] |
Conclusion
The biotinylation of propargyl-modified peptides using Azido-PEG2-Biotin via click chemistry is a highly specific and efficient method for generating high-quality affinity purification probes. The resulting biotinylated peptides, when combined with streptavidin-based affinity purification, provide a powerful tool for the isolation and identification of protein-protein interactions from complex biological mixtures. The robustness of the biotin-streptavidin interaction allows for stringent purification conditions, yielding high-purity samples suitable for downstream analysis by mass spectrometry and other proteomic techniques. This approach is broadly applicable to target validation, drug screening, and the fundamental study of cellular signaling pathways.
References
- 1. interchim.fr [interchim.fr]
- 2. ohsu.edu [ohsu.edu]
- 3. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biotin-PEG2-azide, 945633-30-7 | BroadPharm [broadpharm.com]
- 8. neb.com [neb.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.ie [fishersci.ie]
- 17. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 18. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
Application Notes and Protocols for Enzyme Immobilization using Azido-PEG2-Propargyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme immobilization is a critical process in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and simplified product purification.[1][2] Among the various immobilization techniques, covalent attachment via "click chemistry" has emerged as a highly efficient and specific method.[3][4] This approach utilizes bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage between the enzyme and a support surface.[5]
The use of a heterobifunctional linker like Azido-PEG2-propargyl provides a versatile platform for this process. The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate, reduces non-specific protein binding, and minimizes steric hindrance, thereby helping to preserve the enzyme's catalytic activity post-immobilization.[6] These application notes provide a detailed protocol for immobilizing enzymes on various surfaces using an azide-alkyne click chemistry approach.
Principle of the Method
The core of this immobilization strategy is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne (in this case, a propargyl group).[5] This reaction is catalyzed by copper(I) and results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the enzyme to the support. The process involves two main stages: functionalization of the surface and the enzyme with the complementary reactive groups (azide and alkyne), followed by the click reaction to conjugate them. The bio-orthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and proceeds with high yield under mild, aqueous conditions, which are favorable for maintaining protein structure and function.[4][7]
Caption: Principle of Enzyme Immobilization via Click Chemistry.
Experimental Protocols
This section outlines the workflow for enzyme immobilization, from surface preparation to final characterization.
Caption: General Experimental Workflow.
Part 1: Surface Preparation and Functionalization (Propargyl Group)
This protocol describes the functionalization of an amine-terminated surface (e.g., APTES-coated silica beads or glass slides) with a propargyl group.
Materials:
-
Amine-functionalized solid support (e.g., silica beads, magnetic particles).
-
Propargyl-PEG-NHS ester.
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF).
-
Reaction Buffer: 100 mM sodium bicarbonate or 50 mM borate buffer, pH 8.5.
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Deionized (DI) water.
Procedure:
-
Surface Activation: Thoroughly wash the amine-functionalized support with DI water and then with the Reaction Buffer to equilibrate the pH.
-
Linker Dissolution: Immediately before use, dissolve Propargyl-PEG-NHS ester in a small volume of anhydrous DMF to create a concentrated stock solution (e.g., 100 mM).
-
Functionalization Reaction:
-
Resuspend the washed support material in the Reaction Buffer.
-
Add the Propargyl-PEG-NHS ester stock solution to the support slurry to a final concentration of 5-10 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing:
-
Pellet the support material by centrifugation or magnetic separation.
-
Discard the supernatant and wash the functionalized support extensively with Reaction Buffer to remove unreacted linker.
-
Perform subsequent washes with PBS and finally with DI water.
-
-
Storage: Store the propargyl-functionalized support in PBS at 4°C until ready for the click reaction.
Part 2: Enzyme Modification (Azide Group)
This protocol details the introduction of azide groups onto the enzyme surface by targeting primary amines (e.g., lysine residues).
Materials:
-
Enzyme solution in a suitable buffer (amine-free, e.g., PBS).
-
Azido-PEG-NHS ester.[8]
-
Anhydrous DMF or DMSO.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).
Procedure:
-
Enzyme Preparation: Prepare a solution of the enzyme at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Linker Dissolution: Dissolve Azido-PEG-NHS ester in anhydrous DMF or DMSO to create a 100 mM stock solution.
-
Modification Reaction:
-
Add the Azido-PEG-NHS ester stock solution to the enzyme solution. A 10-20 fold molar excess of the linker over the enzyme is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours on ice.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions. Confirm protein presence using a protein concentration assay (e.g., Bradford or BCA).
-
-
Storage: The resulting azide-functionalized enzyme can be used immediately or stored at -20°C or -80°C for future use.
Part 3: Enzyme Immobilization via Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed reaction to link the azide-modified enzyme to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized support (from Part 1).
-
Azide-functionalized enzyme (from Part 2).
-
Reaction Buffer: PBS, pH 7.4.
-
Catalyst Stock Solution: 100 mM Copper(II) Sulfate (CuSO₄).
-
Reducing Agent Stock Solution: 200 mM Sodium Ascorbate (prepare fresh).
-
Ligand Stock Solution (optional but recommended): 500 mM THPTA or TBTA in DMSO.
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized support and the azide-functionalized enzyme in PBS.
-
(Optional) Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 5 mM.
-
-
Initiate Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Incubate the mixture for 1-4 hours at room temperature with gentle agitation.
-
Washing:
-
Separate the solid support from the reaction mixture.
-
Wash the support thoroughly with a high-salt buffer (e.g., PBS + 500 mM NaCl) to remove non-covalently bound enzyme.
-
Follow with several washes in PBS to remove residual salt.
-
-
Storage: Store the immobilized enzyme in a suitable buffer (e.g., PBS with a preservative like sodium azide) at 4°C.
Note on SPAAC: For enzymes sensitive to copper, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used.[9] This involves functionalizing the surface with a strained alkyne (e.g., DBCO, BCN) instead of a propargyl group. The reaction then proceeds efficiently without a copper catalyst.[9]
Part 4: Characterization of Immobilized Enzyme
A. Determining Immobilization Efficiency
-
Method: Measure the protein concentration in the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford).
-
Calculation:
-
Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
-
B. Measuring Enzyme Activity
-
Method: Perform a standard activity assay for the specific enzyme using its substrate. For example, for β-galactosidase, use ONPG as a substrate and measure the production of o-nitrophenol spectrophotometrically at 420 nm.
-
Procedure:
-
Add a known amount of the immobilized enzyme to a reaction vessel containing buffer.
-
Initiate the reaction by adding a known concentration of the substrate.
-
Incubate at the optimal temperature for a set period.
-
Stop the reaction and measure the product concentration.
-
Compare the activity to that of the same amount of free enzyme to determine the activity retention.
-
C. Assessing Stability
-
Operational Stability: Reuse the immobilized enzyme for multiple reaction cycles. After each cycle, wash the enzyme and measure its residual activity. Plot the relative activity against the number of cycles.
-
Thermal Stability: Incubate the immobilized enzyme and the free enzyme at an elevated temperature for various time intervals. Measure the residual activity at each time point and calculate the enzyme's half-life.
Data Presentation
The following tables present representative data that could be obtained from the characterization experiments.
Table 1: Immobilization Efficiency and Activity Retention
| Enzyme Preparation | Protein Loading (mg/g support) | Immobilization Yield (%) | Specific Activity (U/mg enzyme) | Activity Retention (%) |
|---|---|---|---|---|
| Free Enzyme | N/A | N/A | 150.2 | 100 |
| Immobilized Enzyme | 12.5 | 85.4 | 105.8 | 70.4 |
Table 2: Kinetic Parameters of Free vs. Immobilized Enzyme
| Enzyme Preparation | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Catalytic Efficiency (k_cat/K_M) |
|---|---|---|---|
| Free Enzyme | 0.25 mM | 180 µmol/min | 7.2 x 10⁵ M⁻¹s⁻¹ |
| Immobilized Enzyme | 0.35 mM | 155 µmol/min | 4.4 x 10⁵ M⁻¹s⁻¹ |
Table 3: Stability Comparison
| Parameter | Free Enzyme | Immobilized Enzyme |
|---|---|---|
| Thermal Stability | ||
| Half-life at 60°C | 15 min | 120 min |
| Operational Stability |
| Activity after 10 cycles | < 10% | 82% |
References
- 1. From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes [mdpi.com]
- 2. aiche.org [aiche.org]
- 3. Immobilization of enzymes on ethynyl-modified electrodes via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-click chemistry: a bridge between biocatalysis and click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08053A [pubs.rsc.org]
- 5. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 9. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG2-propargyl in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-propargyl is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a terminal azide group, a two-unit polyethylene glycol (PEG) spacer, and a terminal propargyl (alkyne) group, makes it an ideal tool for conjugating various molecules through "click chemistry." This bioorthogonal reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific covalent linkage of drug molecules, targeting ligands, and nanoparticles under mild conditions.[1][2]
The short PEG2 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile of the drug delivery system. The azide and propargyl groups at opposite ends of the linker enable the sequential or one-pot conjugation of two different molecules, providing a versatile platform for constructing sophisticated drug carriers such as antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1][3]
These application notes provide an overview of the utility of this compound in drug delivery and offer detailed protocols for its use in the synthesis and functionalization of drug delivery systems.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The propargyl group can be reacted with an azide-modified antibody, and the azide end of the linker can be conjugated to an alkyne-modified drug, or vice versa. This results in a targeted delivery system that specifically directs the cytotoxic agent to cancer cells.[4]
-
Targeted Nanoparticle Drug Delivery: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with targeting ligands (e.g., peptides, antibodies, small molecules).[2][5][6] This enhances the accumulation of the drug-loaded nanoparticles at the desired site of action, improving therapeutic efficacy and reducing off-target side effects.
-
PROTACs: this compound is a suitable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][3] The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
Data Presentation
The following tables present representative quantitative data for drug delivery systems functionalized with short-chain PEG linkers, similar to this compound. This data is intended to be illustrative of typical experimental outcomes.
Table 1: Representative Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | Nanoparticles + this compound-Ligand |
| Particle Size (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 |
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Polymeric Nanoparticles | Doxorubicin | 8.5 ± 0.7 | 85 ± 5 |
| Liposomes | Paclitaxel | 5.2 ± 0.4 | 92 ± 4 |
Table 3: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 45 ± 4 |
| 12 | 20 ± 3 | 70 ± 5 |
| 24 | 35 ± 4 | 95 ± 3 |
Experimental Protocols
Protocol 1: Conjugation of a Drug Molecule to this compound
This protocol describes the conjugation of an amine-containing drug to the azide end of this compound via an NHS ester intermediate, leaving the propargyl group available for further reaction.
Materials:
-
Azido-PEG2-acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Amine-containing drug molecule
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (if applicable)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Azido-PEG2-acid:
-
Dissolve Azido-PEG2-acid (1 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to Amine-containing Drug:
-
Dissolve the amine-containing drug (1 eq) in anhydrous DMF.
-
Add the drug solution to the activated Azido-PEG2-NHS ester solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Alternatively, purify the conjugate by dialysis against an appropriate solvent to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the Azido-PEG2-drug conjugate using ¹H NMR and mass spectrometry.
-
Caption: Workflow for Drug Conjugation to this compound.
Protocol 2: Functionalization of Nanoparticles with this compound Conjugate via Click Chemistry
This protocol describes the attachment of a propargyl-terminated molecule (e.g., a drug or targeting ligand) to azide-functionalized nanoparticles using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-functionalized nanoparticles
-
Propargyl-functionalized molecule (e.g., Propargyl-Drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, to stabilize Cu(I))
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifugation tubes
-
Ultrasonic bath (optional)
Procedure:
-
Preparation of Reagents:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Dissolve the propargyl-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using THPTA, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
To the nanoparticle dispersion, add the propargyl-functionalized molecule (typically 1.5-5 molar excess relative to the azide groups on the nanoparticles).
-
Add the CuSO₄ solution (final concentration ~100-500 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking or stirring.
-
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of reactants.
-
The purified nanoparticles can be stored in a suitable buffer at 4°C.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹), UV-Vis spectroscopy (if the conjugated molecule has a chromophore), and dynamic light scattering (DLS) to measure changes in particle size and zeta potential.
-
Caption: Workflow for Nanoparticle Functionalization via Click Chemistry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a drug-loaded nanoparticle formulation on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Drug-loaded nanoparticles
-
Free drug solution (as a positive control)
-
Untreated cells (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test solutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Signaling Pathway in Targeted Drug Delivery
Many targeted drug delivery systems are designed to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified signaling pathway where a targeted drug, released from a delivery system, inhibits a pro-survival pathway (e.g., PI3K/Akt) and activates a pro-apoptotic pathway (e.g., involving caspases).
Caption: Targeted Drug Delivery Inducing Apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Ligation of Oligonucleotides with Azido-PEG2-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for the modification and conjugation of biomolecules.[] Its bio-orthogonality, mild reaction conditions, and high yields make it an ideal tool for the precise chemical ligation of oligonucleotides.[][2] This application note provides a detailed protocol for the ligation of two distinct oligonucleotide strands using a bifunctional Azido-PEG2-propargyl linker.
The incorporation of a short polyethylene glycol (PEG) linker, such as PEG2, offers several advantages for therapeutic oligonucleotides. While long PEG chains can improve pharmacokinetic properties, they may negatively impact hybridization efficiency.[3][4] Short PEG linkers, however, can enhance solubility and prevent rapid elimination without significantly compromising the oligonucleotide's binding affinity to its target.[3][5] This protocol is designed for researchers in drug development and molecular biology who require a reliable method for creating well-defined oligonucleotide conjugates with improved therapeutic potential.
Reaction Principle and Workflow
The ligation strategy involves a two-step sequential CuAAC reaction. First, an azide-modified oligonucleotide (Oligo-N3) is reacted with the propargyl group of the this compound linker. The resulting oligonucleotide-PEG2-azide intermediate is then purified and subsequently reacted with an alkyne-modified oligonucleotide (Oligo-alkyne) to yield the final ligated product.
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for the two-step click chemistry ligation of oligonucleotides.
Materials and Methods
Materials
-
Azide-modified oligonucleotide (Oligo-N3)
-
Alkyne-modified oligonucleotide (Oligo-alkyne)
-
This compound linker
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Triethylammonium acetate (TEAA) buffer
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
HPLC purification columns (e.g., C18 reverse-phase)
-
Mass spectrometer
Experimental Protocols
Protocol 1: Synthesis of Oligo-N3-PEG2-Azide Intermediate
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 500 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Prepare a 200 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 10 mM stock solution of this compound linker in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the Oligo-N3 to a final concentration of 100 µM in 2 M TEAA buffer (pH 7.0).
-
Add the this compound linker stock solution to a final concentration of 500 µM (5-fold excess).
-
Add DMSO to a final volume of 50% to ensure all components remain in solution.
-
Prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the Cu(I)-THPTA complex to the reaction mixture to a final CuSO4 concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.
-
-
Purification of the Intermediate:
-
Purify the Oligo-N3-PEG2-Azide intermediate from excess linker and catalyst using reverse-phase HPLC.
-
Collect the fractions corresponding to the product and lyophilize.
-
Protocol 2: Ligation of Oligo-N3-PEG2-Azide with Oligo-alkyne
-
Reaction Setup:
-
Dissolve the lyophilized Oligo-N3-PEG2-Azide intermediate and the Oligo-alkyne in 2 M TEAA buffer (pH 7.0) to final concentrations of 100 µM and 120 µM (1.2-fold excess), respectively.
-
Add DMSO to a final volume of 50%.
-
Add the pre-formed Cu(I)-THPTA complex to a final CuSO4 concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours.
-
-
Final Purification and Analysis:
Data Presentation
The following tables provide representative quantitative data for the two-step ligation process. Note: Actual results may vary depending on the specific oligonucleotide sequences and experimental conditions.
Table 1: Quantitative Data for the Synthesis of Oligo-N3-PEG2-Azide Intermediate
| Parameter | Value | Method of Analysis |
| Starting Material Purity (Oligo-N3) | >95% | Analytical HPLC |
| Reaction Conversion | >98% | HPLC |
| Isolated Yield | 75-85% | UV Spectrophotometry |
| Purity of Intermediate | >90% | Analytical HPLC |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry |
Table 2: Quantitative Data for the Final Ligation Step
| Parameter | Value | Method of Analysis |
| Starting Material Purity (Intermediate) | >90% | Analytical HPLC |
| Starting Material Purity (Oligo-alkyne) | >95% | Analytical HPLC |
| Reaction Conversion | >95% | HPLC |
| Isolated Yield of Final Product | 60-70% | UV Spectrophotometry |
| Purity of Final Product | >95% | Analytical HPLC |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry |
Visualization of the Ligation Chemistry
The following diagram illustrates the chemical transformation occurring during the CuAAC ligation.
Caption: Chemical principle of the two-step oligonucleotide ligation via click chemistry.
Applications in Drug Development
The ability to ligate oligonucleotides with short PEG linkers has significant implications for the development of nucleic acid-based therapeutics.
-
Improved Pharmacokinetics: The hydrophilic PEG2 linker can increase the hydrodynamic radius of the oligonucleotide, potentially reducing renal clearance and extending its in vivo half-life.[4][5]
-
Enhanced Solubility: PEGylation can improve the aqueous solubility of oligonucleotides, which is beneficial for formulation and delivery.[3]
-
Maintained Biological Activity: Unlike long PEG chains that can sterically hinder the interaction of the oligonucleotide with its target, short PEG2 linkers are less likely to interfere with hybridization, thus preserving the biological activity of antisense oligonucleotides, siRNAs, or aptamers.[3]
-
Construction of Complex Conjugates: This ligation method can be used to create multifunctional therapeutics, such as conjugating a targeting ligand to one oligonucleotide and a therapeutic payload to another, linked by the PEG spacer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inefficient catalyst activity | Use freshly prepared sodium ascorbate solution. Ensure an inert atmosphere if the reaction is sensitive to oxygen. |
| Poor solubility of reactants | Increase the percentage of DMSO in the reaction mixture. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Increase reaction time or temperature. Optimize the stoichiometry of reactants. |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the HPLC gradient for better separation. Consider alternative purification methods like ion-exchange chromatography. |
References
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. advion.com [advion.com]
- 7. waters.com [waters.com]
Developing Next-Generation Antibody-Drug Conjugates with Azido-PEG2-propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antibody-drug conjugates (ADCs) utilizing the bifunctional linker, Azido-PEG2-propargyl. This linker facilitates a modular and efficient approach to ADC construction through "click chemistry," enabling precise control over conjugation and potentially leading to more homogeneous and effective therapeutics.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[3]
This compound is a heterobifunctional linker featuring a terminal azide group and a terminal propargyl (alkyne) group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure offers several advantages for ADC development:
-
Bioorthogonal Conjugation: The azide and alkyne groups are bioorthogonal, meaning they react specifically with each other via click chemistry (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition, or CuAAC) without cross-reacting with biological functional groups.[4][5] This allows for precise and controlled conjugation.
-
PEG Spacer: The short PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC, particularly when working with hydrophobic payloads.[6][7] PEGylation can also prolong the plasma half-life of the ADC.[8]
-
Modular Approach: The bifunctional nature of the linker allows for a two-step conjugation strategy. The linker can first be attached to either the drug payload or the antibody, followed by the click reaction to the other component. This modularity simplifies the synthesis and purification of the individual components before the final conjugation.
Data Presentation: Impact of PEGylation on ADC Properties
The inclusion and length of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative data from various studies, illustrating these effects.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.1 |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | 4.95 |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 24.2 |
| Val-Cit | Trastuzumab-Val-Cit-MMAE | SK-BR-3 | 0.5 |
| PEG8-Val-Cit | Trastuzumab-PEG8-Val-Cit-MMAE | SK-BR-3 | 0.8 |
Data synthesized from multiple sources.[8]
Table 2: Effect of PEG Linker Length on Plasma Half-Life
| Linker | ADC Construct | Animal Model | Plasma Half-Life (minutes) | Fold Increase |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 | 1.0 |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 49.2 | 2.5 |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 219.0 | 11.2 |
Data from a study on affibody-based drug conjugates.[8]
Experimental Protocols
The following are detailed protocols for the key steps in developing an ADC using this compound.
Protocol 1: Antibody Modification with a Propargyl Group
This protocol describes the introduction of a terminal alkyne (propargyl group) onto an antibody via reaction with an NHS-ester functionalized alkyne. This prepares the antibody for subsequent click chemistry conjugation with an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), free of amine-containing stabilizers like BSA or glycine.
-
Propargyl-NHS Ester (or similar alkyne-NHS ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Propargyl-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Propargyl-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Propargyl-NHS Ester stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the propargyl-modified antibody using an SEC column equilibrated with PBS, pH 7.4, to remove excess reagents.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the degree of labeling (DOL), i.e., the average number of alkyne groups per antibody, using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: Synthesis of Payload-Azido-PEG2-propargyl Conjugate
This protocol outlines a representative synthesis of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) conjugated to the this compound linker. This example assumes the payload has a reactive amine group.
Materials:
-
MMAE (or other amine-containing payload).
-
This compound-NHS ester.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Reaction Setup:
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add this compound-NHS ester (1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Purify the resulting MMAE-Azido-PEG2-propargyl conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Formation
This protocol describes the final conjugation of the propargyl-modified antibody with the azide-functionalized payload via CuAAC.
Materials:
-
Propargyl-modified antibody (from Protocol 1).
-
Azide-functionalized payload (e.g., MMAE-Azido-PEG2-propargyl from Protocol 2).
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 10 mM in water).
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Purification: SEC column (e.g., Superdex 200) or Hydrophobic Interaction Chromatography (HIC) column.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload in DMSO.
-
Ensure all aqueous solutions are prepared with deoxygenated buffers to minimize oxidation of the copper(I) catalyst.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the propargyl-modified antibody with a 5- to 10-fold molar excess of the azide-functionalized payload.
-
Prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC or HIC column to remove unreacted payload, catalyst, and other small molecules.
-
Perform buffer exchange into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
Synthesized ADC and unconjugated antibody (as a control).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell viability).
-
Visualizations
Signaling Pathway: Apoptosis Induced by MMAE
MMAE, a common ADC payload, is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through various signaling pathways.[11][12]
Caption: Apoptosis signaling pathway induced by an MMAE-containing ADC.
Experimental Workflow for ADC Development
The following diagram illustrates the overall workflow for the development and characterization of an ADC using this compound.
Caption: Experimental workflow for ADC development and evaluation.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. devtoolsdaily.com [devtoolsdaily.com]
Troubleshooting & Optimization
How to improve low yield in Azido-PEG2-propargyl CuAAC reactions
Welcome to the technical support center for Azido-PEG2-propargyl Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures, with a focus on improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my this compound CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction involving PEGylated substrates can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the this compound or the alkyne starting materials can prevent the reaction from proceeding.[1][3] The purity of solvents and other reagents is also critical.
-
Substrate-Specific Issues:
-
Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the azide or alkyne functional groups, impeding the reaction.[1][4]
-
Copper Chelation: PEG chains or other functional groups on your substrate can chelate the copper catalyst, making it unavailable for the cycloaddition.[5][6] This is a common issue in complex biological systems.[6]
-
Aggregation/Solubility: PEGylated molecules can aggregate or have poor solubility in certain solvent systems, burying the reactive groups and making them inaccessible.[4][5]
-
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1][7]
Q2: How can I improve the solubility of my PEGylated reagents and prevent aggregation?
A2: Aggregation and poor solubility are common challenges with PEGylated molecules. To address this, consider performing the reaction in denaturing or better-solvating conditions. The use of co-solvents like DMSO or t-BuOH with water is highly recommended.[5][8] For particularly difficult cases, increasing the proportion of the organic solvent can be beneficial.
Q3: Which copper source and reducing agent are recommended for this reaction?
A3: The most convenient and commonly used system involves the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[8] Sodium ascorbate is the preferred reducing agent for most applications due to its effectiveness and convenience.[7][9] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[10]
Q4: Is a ligand necessary for the CuAAC reaction with a PEG linker?
A4: While not always mandatory, using a copper-stabilizing ligand is highly recommended, especially for bioconjugation or when dealing with challenging substrates like those containing PEG linkers.[8] Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are water-soluble and serve multiple purposes: they accelerate the reaction, stabilize the active Cu(I) catalyst against oxidation, and can minimize side reactions and damage to sensitive biomolecules.[2][11][12]
Q5: What are the optimal concentrations and ratios for the reactants?
A5: The optimal concentrations can vary, but here are some general guidelines. A slight excess of one of the reactants (often the less valuable one), typically 1.1 to 1.5 equivalents, can help drive the reaction to completion.[13] Copper concentrations are generally kept low, between 50 and 100 µM for bioconjugation reactions.[7][9] The ligand is typically used in excess relative to the copper, with a ligand-to-copper ratio of 5:1 being common to protect biomolecules from oxidation.[5][7] The reducing agent, sodium ascorbate, is also used in excess, often at a concentration of 5-10 mol%.[1]
Q6: How can I minimize side reactions like the Glaser coupling?
A6: The oxidative homocoupling of alkynes (Glaser coupling) is a primary side reaction that occurs in the presence of Cu(II) and oxygen.[1] To minimize this, it is crucial to maintain a reducing environment and limit the reaction's exposure to oxygen. This can be achieved by:
-
Using a sufficient excess of sodium ascorbate.[2]
-
Degassing the reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the copper catalyst.[12][13]
-
Capping the reaction vial to minimize oxygen diffusion.[5]
Troubleshooting Guide
This table summarizes common issues and recommended solutions for low-yield this compound CuAAC reactions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Catalyst inactivity due to oxidation of Cu(I) to Cu(II). | Use a freshly prepared sodium ascorbate solution. Degas all solutions thoroughly with an inert gas (N₂ or Ar). Work under an inert atmosphere for sensitive reactions. | [1][12][13] |
| Poor reagent quality or degradation. | Verify the integrity of azide and alkyne starting materials using NMR or Mass Spectrometry. Use high-purity reagents and solvents. | [1][3] | |
| Substrate aggregation or poor solubility. | Add a co-solvent such as DMSO or t-BuOH to improve solubility. For biomolecules, consider denaturing conditions. | [4][5] | |
| Steric hindrance from the PEG chain. | Increase the reaction time or temperature (if substrates are stable). Redesign the linker if possible to increase distance between the reactive group and bulky moieties. | [1][4][10] | |
| Copper sequestration by the substrate or buffer components. | Use a stabilizing ligand like THPTA. Increase the concentration of the copper-ligand complex. Avoid buffers containing chelating agents like Tris or high concentrations of chloride. | [5][6][7] | |
| Presence of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure strictly anaerobic conditions by degassing. Use an adequate excess of sodium ascorbate. | [1][13] |
| Degradation of sensitive substrates. | Use a copper-stabilizing ligand (e.g., 5 equivalents of THPTA) to minimize the generation of reactive oxygen species. Lower the reaction temperature. | [1][2][7] | |
| Difficulty in Product Purification | Residual copper catalyst. | After the reaction, add a chelating agent like EDTA to sequester the copper. Purify using methods like size-exclusion chromatography or dialysis for biomolecules. | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for this compound CuAAC Reaction
This protocol provides a starting point and may require optimization for specific substrates.
-
Prepare Stock Solutions:
-
Alkyne-containing molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO or a buffer).
-
This compound: Prepare a stock solution in the same solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[1][13]
-
Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in deionized water.[14]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1][13]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule.
-
Add the this compound solution (typically 1.1-1.2 equivalents).[1]
-
Add the reaction solvent (e.g., a mixture of buffer and DMSO) to achieve the desired final concentration.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A common ratio is 1:5 copper to ligand.[7][14] Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube. A typical final copper concentration is 1-5 mol% for small molecules or 50-100 µM for bioconjugates.[3][7]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.[13]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or a final concentration of 1-5 mM).[1][6]
-
Stir the reaction at room temperature. For slow reactions, gentle heating (e.g., 40-60 °C) may be applied if the substrates are thermally stable.[10]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA or by exposure to air.[13]
-
For small molecules, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with an aqueous solution of EDTA to remove copper.[3][8]
-
For biomolecules, purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted small molecules and the copper catalyst.[1]
-
Visualizations
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions.
Caption: Key factors influencing the yield of this compound CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Optimizing SPAAC reaction conditions with Azido-PEG2-propargyl and DBCO
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using Azido-PEG2-propargyl and DBCO-functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG2 linker in this compound?
The polyethylene glycol (PEG) spacer in this compound enhances the hydrophilicity of the molecule.[1] This can improve solubility in aqueous buffers, which are commonly used for bioconjugation reactions.[2] Additionally, the PEG linker can reduce steric hindrance by extending the azide group away from the surface of a molecule it might be attached to, potentially increasing reaction rates.[2][3]
Q2: Will the terminal alkyne (propargyl group) on my this compound interfere with the SPAAC reaction with DBCO?
In a copper-free SPAAC reaction, the terminal alkyne of the propargyl group is significantly less reactive than the strained ring of DBCO and is not expected to interfere with the reaction. The high ring strain of DBCO is the driving force for its highly selective reaction with azides.[4] Side reactions involving terminal alkynes, such as homo-coupling, are typically catalyzed by copper, which is absent in SPAAC.[5]
Q3: Can I monitor the progress of my SPAAC reaction?
Yes, the progress of a SPAAC reaction can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 310 nm.[1][6] As the reaction proceeds and DBCO is consumed, this absorbance will decrease. By tracking the decrease in absorbance over time, you can determine the reaction's progress and calculate pseudo-first-order rate constants.[5]
Q4: What are the key advantages of using a copper-free SPAAC reaction?
The primary advantage of SPAAC is its biocompatibility. It does not require a cytotoxic copper catalyst, making it suitable for experiments in living cells and in vivo.[4][7] This also simplifies purification as there is no need to remove residual copper from the final product.[8] The reaction is highly selective and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[1][9][10]
Q5: What is the expected stability of my DBCO- and azide-functionalized molecules?
Both DBCO and azide functional groups are generally stable for extended periods under typical storage conditions.[1] However, it is recommended to store them protected from light and at low temperatures (e.g., -20°C) to prevent any potential degradation over time.[11] DBCO-functionalized antibodies can be stored at -20°C for up to a month, though reactivity may decrease over longer periods.[10]
Troubleshooting Guide
Below are common issues encountered during SPAAC reactions with this compound and DBCO, along with potential causes and solutions.
Issue 1: Slow or Incomplete Reaction
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect buffer, pH, or temperature can significantly slow down the reaction.
-
Low Reactant Concentrations: The law of mass action dictates that lower concentrations will lead to slower reaction rates.[5]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or DBCO can physically block the reactive sites.[11]
-
Reagent Degradation: Improper storage or handling of reagents can lead to loss of reactivity.
Solutions:
| Parameter | Recommendation | Rationale |
| Buffer | Consider using HEPES buffer (pH 7) instead of PBS (pH 7).[3][5] | Studies have shown higher reaction rate constants in HEPES buffer compared to PBS.[3] |
| pH | Optimize the pH of your reaction buffer, generally higher pH values increase reaction rates.[3][5] | The effect can be buffer-dependent, with HEPES showing less pH-dependence.[3][5] |
| Temperature | Increase the reaction temperature to 37°C if your biomolecules are stable at this temperature.[5] | Higher temperatures generally accelerate reaction kinetics.[5] |
| Concentration | Increase the concentration of one or both reactants. | This increases the probability of molecular collisions, leading to a faster reaction. |
| PEG Spacers | The PEG2 spacer on your azide should help, but if you are designing a custom DBCO reagent, consider incorporating a PEG linker there as well.[2][3] | PEG linkers can reduce steric hindrance and improve accessibility of the reactive groups.[2][3] The presence of a PEG linker has been shown to enhance reaction rates.[2][3] |
| Reagent Integrity | Use fresh reagents or those that have been stored properly (cold and protected from light).[11] | Ensures that the azide and DBCO moieties are intact and reactive. |
Issue 2: Low Product Yield
Possible Causes:
-
Inaccurate Stoichiometry: An incorrect ratio of azide to DBCO can result in the limiting reagent being fully consumed before the other, leading to a low yield of the desired conjugate.[11]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[11]
-
Presence of Inhibitors: Buffers containing sodium azide (NaN₃) will compete with your azide-functionalized molecule for the DBCO reagent.[1]
-
Purification Losses: Product may be lost during purification steps.
Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Empirically determine the optimal molar ratio of your reactants. A 1.5 to 10-fold molar excess of one reagent is often recommended.[12] | Ensures that the more precious or limiting reactant is completely consumed. |
| Solubility | Use a co-solvent like DMSO or DMF, but keep the final concentration below 10-20% to avoid denaturation of proteins.[1] | The PEG2 linker on the azide should already improve aqueous solubility. |
| Buffer Composition | Ensure all buffers are free of sodium azide.[1] | Sodium azide will react with DBCO and reduce the efficiency of your intended reaction.[5] |
| Purification | Optimize your purification protocol. For large molecules like antibodies, size-exclusion chromatography is often effective. For smaller molecules, reversed-phase HPLC may be necessary.[1][13] | Minimizes loss of your final conjugate during the removal of unreacted starting materials. |
Issue 3: Non-Specific Labeling or Unexpected Side Products
Possible Causes:
-
Reagent Purity: Impure starting materials can lead to the formation of side products.
-
DBCO Instability: While generally stable, DBCO can be unstable in highly acidic environments or during prolonged storage, potentially leading to degradation products.[11]
Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use high-purity reagents from a reputable supplier. | Minimizes the presence of reactive impurities that could lead to side reactions. |
| Reaction Conditions | Perform the reaction under mild conditions (neutral pH, room temperature unless optimization is needed).[1] | DBCO is most stable under these conditions. |
| Control Experiments | Run control reactions with simple, well-characterized azide and DBCO-containing small molecules.[11] | This can help determine if the issue is with your specific biomolecules or the general reaction conditions.[11] |
Experimental Protocols
General Protocol for SPAAC Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to this compound.
Materials:
-
DBCO-functionalized molecule (e.g., protein, antibody)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free; or HEPES, pH 7.0)
-
Organic Solvent (e.g., DMSO or DMF, anhydrous)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).[14]
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the DBCO-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[14]
-
Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation of biomolecules.[14]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[1] The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[14]
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins, showing a mass shift), mass spectrometry, or UV-Vis spectroscopy.[14]
-
Diagrams
Caption: Troubleshooting workflow for common SPAAC reaction issues.
References
- 1. chempep.com [chempep.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Functional group compatibility. Propargyl alcohol reduction in the presence of a vinyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. rawsource.com [rawsource.com]
Common side reactions of Azido-PEG2-propargyl and how to avoid them
Welcome to the technical support center for Azido-PEG2-propargyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery.[1] Its azide and propargyl groups allow for sequential "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility.[2]
Q2: What are the most common side reactions associated with the azide group?
The most prevalent side reaction is the reduction of the azide to a primary amine.[3] This can occur in the presence of phosphines (e.g., triphenylphosphine) through the Staudinger reaction, or with other reducing agents like DTT, TCEP, or during catalytic hydrogenation (e.g., H₂, Pd/C).[3][4][5]
Q3: What potential side reactions involve the propargyl group?
The propargyl group is relatively stable but can undergo side reactions, particularly during CuAAC reactions. A common side reaction is the oxidative homocoupling of the alkyne, which can occur in the presence of oxygen.[6][7]
Q4: How stable is this compound in different solvents and pH conditions?
For long-term storage, this compound should be kept as a solid at -20°C or below, protected from light and moisture.[5] In solution, its stability is reduced, and it is recommended to prepare solutions fresh.[2] The azide group is generally stable in a pH range of 4-12, but strong acids should be avoided.[5] The molecule's stability in aqueous buffers can be affected by pH and temperature, with decreased stability at higher pH and temperatures.[5]
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Low yields in CuAAC reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[8][9] Another common cause is the degradation of reagents.[8]
Troubleshooting Steps:
-
Oxygen Exclusion: Oxygen is a primary cause of Cu(I) oxidation.[6]
-
Reagent Quality:
-
Catalyst Stabilization:
-
Order of Reagent Addition: The order of addition can impact the reaction outcome.[10]
Troubleshooting Low CuAAC Yield Workflow:
Caption: Troubleshooting workflow for low yield CuAAC reactions.
Issue 2: Unwanted Reduction of the Azide Group to an Amine
The disappearance of the azide group, often accompanied by a mass increase of 2 Da, indicates its reduction to a primary amine.[3]
Troubleshooting Steps:
-
Avoid Phosphines: Triphenylphosphine (PPh₃) and other phosphines readily reduce azides to amines via the Staudinger reaction.[3][4] If your experimental design does not intend for this reaction, avoid phosphine-based reagents.
-
Choice of Reducing Agents: Be cautious with strong reducing agents.
-
Thiol Compatibility: While less reactive than phosphines, some thiols can slowly reduce azides, particularly at elevated temperatures or over long reaction times.[3]
Staudinger Reduction of Azide to Amine:
Caption: The Staudinger reaction pathway for azide reduction.
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.
-
Prepare Solutions:
-
Dissolve the this compound and your alkyne-containing molecule in a suitable solvent. A variety of solvents can be used, often in aqueous mixtures.[8] For PEGylated compounds, DMSO is a good choice.[8]
-
Prepare a stock solution of a Cu(II) salt (e.g., 100 mM CuSO₄ in water).
-
Prepare a stock solution of a stabilizing ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of a reducing agent (e.g., 500 mM sodium ascorbate in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound and alkyne substrate.
-
Add the CuSO₄ solution followed by the THPTA solution and mix well.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature.
-
If the reaction is slow, it can be gently heated to 40-50°C.[8]
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the purification method will depend on the product's properties.
-
For small molecules, an aqueous work-up followed by column chromatography may be sufficient.[8]
-
For larger biomolecules, purification by dialysis, size exclusion chromatography, or preparative HPLC is recommended to remove the copper catalyst and other small molecule impurities.[8]
-
Experimental Workflow for a Typical CuAAC Reaction:
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
Data Presentation
Table 1: Common Issues and Solutions for CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Oxidation of Cu(I) catalyst | Degas solvents and/or use a stabilizing ligand (e.g., THPTA).[10] |
| Poor quality of reagents | Use a fresh solution of sodium ascorbate and a high-purity copper source.[8] | |
| Insoluble reactants | Change the solvent system; for biomolecules, consider denaturing conditions.[11] | |
| Formation of side products | Oxidative homocoupling of alkyne | Ensure the reaction is free of oxygen.[6] |
| Difficulty in purification | PEG linker causing streaking on silica | Consider precipitation, dialysis, or size exclusion chromatography.[8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
Preventing copper catalyst oxidation in Azido-PEG2-propargyl click chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Azido-PEG2-propargyl click chemistry reactions, with a primary focus on preventing copper catalyst oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound click chemistry reaction?
A1: The most common reason for low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] Dissolved oxygen in the reaction mixture is the primary culprit behind this oxidation.[2] Other significant factors include the degradation of reagents, such as the this compound starting material or the alkyne, and suboptimal reaction conditions.[1]
Q2: How can I effectively prevent the oxidation of the copper catalyst?
A2: To maintain the catalytically active Cu(I) state, it is crucial to minimize its exposure to oxygen. This can be achieved through a combination of the following techniques:
-
Degassing Solvents: Before adding the catalyst, remove dissolved oxygen from your solvents. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1]
-
Using a Reducing Agent: Sodium ascorbate is the most widely used and effective reducing agent. It reduces any Cu(II) formed back to Cu(I) in situ.[1] A slight excess is recommended to counteract dissolved oxygen.[3]
-
Employing a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, preventing both oxidation and disproportionation.[2][4] For aqueous reactions, water-soluble ligands like THPTA are highly recommended.[4]
-
Working Under an Inert Atmosphere: For highly sensitive reactions, conducting the entire experiment in a glovebox provides the best protection against oxygen. At a minimum, capping the reaction vessel tightly will help limit oxygen ingress.[2][3]
Q3: What is the optimal ratio of ligand to copper?
A3: The optimal ligand-to-copper ratio typically falls between 1:1 and 5:1.[4] For bioconjugation reactions, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from copper-mediated damage.[5][6] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[4]
Q4: Can the purity of my this compound reagent affect the reaction?
A4: Absolutely. The purity of all reagents, including the this compound, the alkyne substrate, and solvents, is critical for a successful reaction. The azide group can be sensitive and may be reduced under certain conditions. It is always recommended to use high-purity reagents and to verify the integrity of your starting materials if you suspect degradation.[1][2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound click chemistry experiments.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper catalyst (oxidized to Cu(II)). | - Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate.[6] - Thoroughly degas all solvents before use.[1] - Use a stabilizing ligand such as THPTA in a 1:1 to 5:1 ratio with the copper salt.[4] - Perform the reaction under an inert atmosphere (nitrogen or argon).[2] |
| Impure or degraded reagents. | - Use high-purity this compound and alkyne substrates.[2] - If you suspect degradation, consider purifying your starting materials. | |
| Incorrect stoichiometry of reactants. | - While a 1:1 ratio of azide to alkyne is common, using a slight excess (1.1 to 2-fold) of one reagent can help drive the reaction to completion.[2] | |
| Reaction Starts but Does Not Go to Completion | Insufficient reducing agent. | - The reducing agent can be consumed by dissolved oxygen over time.[3] Ensure a sufficient excess is present from the start. |
| Catalyst inhibition by other functional groups. | - Substrates containing thiols or other copper-coordinating groups can inhibit the catalyst.[2] Increasing the concentration of the copper-ligand complex may help.[2] | |
| Presence of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | - This is promoted by Cu(II). Maintaining a reducing environment with sodium ascorbate is crucial to prevent this side reaction.[3] |
| Damage to sensitive biomolecules. | - The combination of copper and ascorbate can generate reactive oxygen species. Using a chelating ligand like THPTA is essential to protect biomolecules.[5] Keeping reaction times as short as possible by optimizing other parameters is also beneficial.[4] |
Experimental Protocols
General Protocol for this compound Click Chemistry in Aqueous Buffer
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Propargyl-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed Phosphate Buffer (e.g., PBS, pH 7.4)
-
Degassed Deionized Water
-
DMSO (if needed to dissolve starting materials)
Stock Solutions:
-
This compound: 10 mM in DMSO or degassed buffer.
-
Propargyl-functionalized molecule: 10 mM in DMSO or degassed buffer.
-
CuSO₄: 20 mM in degassed deionized water.
-
THPTA: 50 mM in degassed deionized water.
-
Sodium Ascorbate: 100 mM in degassed deionized water (prepare fresh for each use).
Reaction Procedure:
-
In a microcentrifuge tube, add the this compound and the propargyl-functionalized molecule to the desired final concentrations in the degassed phosphate buffer.
-
In a separate tube, prepare the catalyst premix by adding the required volume of the 50 mM THPTA stock solution to the 20 mM CuSO₄ stock solution to achieve a 5:1 ligand-to-copper ratio. Vortex briefly to mix.
-
Add the freshly prepared catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the required volume of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the copper catalyst can be removed by methods such as dialysis against a buffer containing EDTA or by using copper-chelating resins.[3]
Quantitative Parameters for Optimization:
| Parameter | Recommended Range | Notes |
| Final Copper Concentration | 50 µM - 1 mM | Higher concentrations can increase the reaction rate but may also lead to more side reactions. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugation to protect sensitive molecules.[5] |
| Sodium Ascorbate Concentration | 5-10 fold excess over copper | Should be freshly prepared and added last to initiate the reaction. |
| Reactant Concentrations | 10 µM - 10 mM | Dependent on the specific application. Higher concentrations generally lead to faster reactions. |
| Temperature | Room Temperature | Gentle heating (30-40 °C) may be beneficial for sterically hindered substrates. |
| pH | 6.5 - 8.0 | The reaction is generally tolerant of a wide pH range. |
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low yield in this compound click chemistry.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting poor solubility of Azido-PEG2-propargyl conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Azido-PEG2-propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3] These solvents are effective at dissolving PEG-containing compounds.[1] It is crucial to use a fresh, anhydrous grade of the solvent, as the presence of water can significantly reduce the solubility of the product.[4] For similar compounds, solubility in DMSO can reach up to 250 mg/mL, and ultrasonication can aid in dissolution.[4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in purely aqueous buffers is often challenging. While the hydrophilic PEG spacer is designed to increase solubility in aqueous media, high concentrations may not be achievable, potentially leading to precipitation.[4][5] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[4]
Q3: My compound precipitated when I added the DMSO stock solution to my aqueous reaction mixture. What should I do?
A3: Precipitation upon addition to an aqueous medium is a common issue. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: The final concentration of the conjugate in the aqueous solution may be exceeding its solubility limit. Try lowering the final concentration in your reaction.[4]
-
Increase the percentage of organic co-solvent: If your experimental conditions permit, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture can help maintain solubility.[4] However, be mindful of the tolerance of your biological system to the organic solvent.
-
Use a co-solvent system: A mixture of solvents can be effective. For similar PEGylated linkers, a co-solvent system involving DMSO, PEG300, and a surfactant like Tween-80 in saline has been used.[4]
-
Gentle heating and sonication: If a precipitate forms, gentle warming and sonication of the final solution may help redissolve the compound.[4] Ensure the temperature is not detrimental to your other reactants.
Q4: How does the PEG chain length affect the solubility of my conjugate?
A4: The length of the polyethylene glycol (PEG) chain can significantly impact the solubility of the conjugate. Generally, a longer PEG chain enhances the hydrophilic nature of the molecule, which can lead to increased water solubility.[6][7][8][9] However, the relationship between PEG molecular weight and solubility can be complex, as other factors like the properties of the conjugated molecule and the solvent system also play a crucial role.[10] For instance, while higher molecular weight PEGs are more hydrophilic, they can also increase the viscosity of the solution, which might affect the dissolution rate.[10]
Troubleshooting Poor Solubility
This section provides a systematic approach to resolving solubility issues with this compound conjugates.
Problem 1: this compound is not dissolving in the initial organic solvent (e.g., DMSO).
| Potential Cause | Suggested Solution |
| Solvent Quality | Use fresh, anhydrous DMSO. Water contamination can significantly reduce solubility.[4] |
| Insufficient Sonication | Sonicate the solution for a longer duration in a bath sonicator. Ensure the vial is properly immersed.[4] |
| Concentration Too High | Try preparing a more dilute stock solution. |
Problem 2: Precipitate forms upon addition of the stock solution to an aqueous buffer.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | Decrease the final concentration of the conjugate in the aqueous medium.[4] |
| Insufficient Co-solvent | If permissible in your experiment, increase the final percentage of the organic co-solvent (e.g., DMSO).[4] |
| Buffer Composition | Certain salts or buffer components may promote precipitation. If possible, try a different buffer system.[4][11] |
Experimental Protocols
Protocol for Preparing a Soluble Aqueous Solution of this compound
This protocol provides a general guideline. Optimization may be required for your specific application.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound in a microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the solid.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solid is completely dissolved.
-
-
Prepare the Co-Solvent Mixture (if needed):
-
In a separate tube, prepare a mixture of your organic co-solvent (e.g., DMSO) and other solubility enhancers like PEG300 or a surfactant (e.g., Tween-80). A common starting point is a 1:1 ratio of DMSO to PEG300.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated stock solution (or the co-solvent mixture containing the conjugate) to your aqueous buffer with gentle vortexing.
-
It is crucial to add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.
-
Observe the solution for any signs of cloudiness or precipitation.
-
-
Post-Dilution Treatment (if precipitation occurs):
-
Gently warm the solution to 37°C for a short period (5-10 minutes).
-
Sonicate the solution in a water bath for 5-10 minutes.
-
If the precipitate persists, you may need to reduce the final concentration or increase the proportion of the co-solvent.
-
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting poor solubility of this compound conjugates.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. benchchem.com [benchchem.com]
- 5. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. dovepress.com [dovepress.com]
- 8. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding in cell labeling with Azido-PEG2-propargyl
Welcome to the technical support center for cell labeling applications using Azido-PEG2-propargyl and other click chemistry reagents. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in cell labeling?
Non-specific binding refers to the adherence of labeling reagents to cells or cellular components in a manner that is not dependent on the intended bioorthogonal reaction (i.e., the azide-alkyne cycloaddition). This phenomenon can be driven by hydrophobic, electrostatic, or other interactions between the probe and the cell surface. It is a significant problem because it generates a high background signal, which can obscure the true, specific signal from your target molecule. This leads to a low signal-to-noise ratio, making data interpretation difficult and potentially leading to false-positive results.
Q2: What are the most common causes of high background when using this compound?
Several factors can contribute to high non-specific binding:
-
Dead Cells: Cells with compromised membranes are notoriously "sticky" and will non-specifically bind antibodies and other labeling reagents at a high level.[1][2]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the cell surface can lead to high background.[3]
-
Suboptimal Reagent Concentration: Using too high a concentration of the azide/alkyne probe or the fluorescent detection reagent can increase the likelihood of non-specific interactions.[4]
-
Inadequate Washing: Insufficient washing after the labeling steps fails to remove all unbound reagents, contributing to background signal.[2][3]
-
Hydrophobic Interactions: The probe itself may have hydrophobic properties that cause it to stick to cell membranes or proteins.[5]
-
Fc Receptor Binding: If using antibody-based detection methods, the antibody's Fc region can bind non-specifically to Fc receptors on the surface of certain cell types (e.g., macrophages, B cells).[6]
Q3: How can I confirm that the signal I'm seeing is specific?
Running proper controls is essential. The two most critical controls are:
-
Unstained Control: This sample consists of cells that have not been exposed to any labeling reagents. It helps you determine the level of cellular autofluorescence.[3][7]
-
"No-Click" Control: This sample includes either the azide-modified component or the alkyne-modified detection reagent, but not both. This control is crucial for assessing how much of the signal is due to non-specific binding of the fluorescent probe itself, independent of the click reaction.
Troubleshooting Guide: High Background Signal
This guide provides solutions to the common problem of high non-specific background signal in your cell labeling experiments.
Problem: High background fluorescence is observed across the entire cell population.
High background can manifest as a shift in the entire population in a flow cytometry histogram or as a general, non-localized signal in fluorescence microscopy.
Blocking unoccupied sites on the cell surface is critical to prevent reagents from binding non-specifically. Similarly, rigorous washing is necessary to remove unbound probes.
Data on Blocking Agent Efficacy
Choosing the right blocking agent can significantly improve your signal-to-noise ratio. While the optimal agent can be cell-type dependent, the following table summarizes common choices and their typical working concentrations.
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Most common general protein block. Use a high-purity, IgG-free grade to avoid cross-reactivity with secondary antibodies.[5][8] |
| Normal Serum | 5% - 10% (v/v) | Use serum from the same species as the host of your secondary antibody (e.g., use normal donkey serum if using a donkey anti-rabbit secondary). Do not use serum from the same species as the primary antibody.[9][10] |
| Commercial Blocking Buffers | Varies by Manufacturer | Often contain proprietary blends of purified proteins and polymers designed to reduce background across a wide range of applications. |
| Non-fat Dry Milk | 0.1% - 3% (w/v) | Effective and inexpensive, but not recommended for biotin-avidin systems as it contains endogenous biotin. Can sometimes interfere with certain antibody-antigen interactions. |
Experimental Protocol: Optimized Blocking and Washing for Flow Cytometry
This protocol incorporates a robust blocking step and multiple washes to minimize background.
-
Cell Preparation: Start with a single-cell suspension of 0.5-1.0 x 10^6 cells per tube.
-
Initial Wash: Wash cells once with 2 mL of cold PBS + 2% Fetal Bovine Serum (FBS) (staining buffer). Centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Blocking Step: Resuspend the cell pellet in 100 µL of blocking buffer (e.g., staining buffer containing 5% normal donkey serum). Incubate on ice for 15-30 minutes.
-
Labeling: Without washing off the blocking buffer, add the this compound conjugate (or other primary labeling reagent) at a pre-titrated optimal concentration. Incubate as required by your specific protocol (e.g., 30-60 minutes on ice).
-
Wash Step 1: Add 2 mL of staining buffer to the tube. Centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Click Reaction: Resuspend the cell pellet in the click chemistry reaction cocktail containing the fluorescent alkyne/azide probe. Incubate for 30 minutes at room temperature, protected from light.[4][11]
-
Wash Step 2: Add 2 mL of staining buffer. Centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Wash Step 3: Repeat the wash step one more time to ensure complete removal of unbound fluorescent probes.
-
Final Resuspension: Resuspend the final cell pellet in 200-400 µL of staining buffer for analysis on the flow cytometer.
Dead cells have permeable membranes and will non-specifically bind fluorescent reagents, representing a major source of artifacts.[1][2] Using a viability dye allows you to gate on only the live cell population during data analysis.
Workflow for Incorporating a Viability Dye
Experimental Protocol: Staining with a Fixable Viability Dye
Fixable viability dyes contain an amine-reactive group. They enter dead cells and react with numerous intracellular proteins, resulting in a much brighter signal compared to live cells where they can only react with surface proteins. This staining is stable and will withstand subsequent fixation and permeabilization steps.
-
Cell Preparation: Wash cells twice in an azide-free, serum/protein-free PBS solution.[12][13]
-
Resuspension: Resuspend the cell pellet at a concentration of 1-10 x 10^6 cells/mL in the same protein-free PBS.
-
Staining: Add 1 µL of the fixable viability dye stock solution for each 1 mL of cell suspension and vortex immediately.[12][13]
-
Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.[12][13]
-
Quench/Wash: Wash the cells once or twice with a staining buffer containing protein (e.g., PBS + 2% FBS or a BSA-containing buffer) to quench any remaining reactive dye and remove the excess.[12][13][14]
-
Proceed: The cells are now ready for your standard blocking and this compound labeling protocol.
Using an excessive concentration of your fluorescent alkyne or azide detection reagent is a common cause of high background.[4] It is essential to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.
Troubleshooting Decision Tree
References
- 1. Viability - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 2. Flow Cytometry Protocol | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. usbio.net [usbio.net]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. appliedcytometry.com [appliedcytometry.com]
Purification of Azido-PEG2-propargyl reaction products from unreacted reagents
Welcome to the technical support center for the purification of products from reactions involving Azido-PEG2-propargyl. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common challenges, and standardized protocols to help researchers, scientists, and drug development professionals achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: Reaction mixtures typically contain a variety of components that need to be removed to isolate the pure product. Common impurities include:
-
Unreacted Starting Materials: Excess this compound linker and the molecule it is being conjugated to are often the most significant impurities.[1]
-
Catalysts: For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, residual copper is a critical impurity to remove.[2]
-
Reaction Byproducts: These can include side-products from unintended reactions or di-PEGylated species where the linker reacts at multiple sites.
-
Solvents and Reagents: Residual solvents (e.g., DMSO, DMF) and other reagents used in the reaction must be thoroughly removed.[1]
Q2: How do I choose the right purification method for my product?
A2: The optimal purification strategy depends primarily on the size and properties of your target molecule (the product conjugated to the this compound linker).
-
For large biomolecules (e.g., proteins, antibodies, oligonucleotides): Size-based methods are highly effective. Techniques like Size Exclusion Chromatography (SEC), dialysis, or ultrafiltration/diafiltration can efficiently separate the large, PEGylated product from the much smaller, unreacted linker and other low-molecular-weight impurities.[][4]
-
For small molecules (e.g., PROTACs, peptides, fluorescent dyes): The size difference between the product and unreacted linker is often insufficient for size-based methods. In these cases, chromatography based on polarity, such as flash column chromatography or reverse-phase HPLC (RP-HPLC), is the method of choice.[5][6] Precipitation can also be a viable, simpler alternative.[1]
Q3: My product is a small molecule. How can I effectively remove the unreacted this compound linker?
A3: For small molecule products, flash column chromatography on silica gel is a standard and effective method.[6] The key is to develop a solvent system that provides good separation between your more polar product and the less polar starting materials. Because the this compound linker lacks a strong UV chromophore, Thin-Layer Chromatography (TLC) plates should be visualized with a stain (e.g., potassium permanganate) to track the separation.[6] Alternatively, precipitation by adding a non-polar solvent (like diethyl ether or hexane) to a solution of your product in a polar solvent can be a simple and effective first-pass purification step.[1]
Q4: How can I remove the copper catalyst after a CuAAC "click chemistry" reaction?
A4: Residual copper can be problematic and must be removed. Common methods include:
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) is a very common and effective method.[2][7] The EDTA forms a water-soluble complex with the copper, which is then removed in the aqueous layer.
-
Solid-Phase Scavengers: Using a specialized chelating resin (like Chelex®) can be a quick and efficient way to remove copper. The crude reaction mixture is passed through the resin, which binds the copper.[7]
-
Silica Gel Plug: For less polar products, passing the crude mixture through a short plug of silica gel can effectively adsorb the polar copper salts.[2]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of analytical methods is recommended to confirm the purity and identity of your final conjugate:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are powerful for quantifying purity and identifying the presence of unreacted starting materials.[5]
-
Mass Spectrometry (MS): Essential for confirming that the final product has the correct molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the product and can help identify impurities.[1]
-
Charged Aerosol Detection (CAD): Since PEG linkers lack a UV chromophore, HPLC with a CAD detector can be used to visualize and quantify all non-volatile components, including the PEGylated product and unreacted linker.[6][8][9]
Purification Method Selection Guide
The choice of purification technique is critical for success. The table below summarizes the most common methods, their principles, and their primary applications.
| Purification Method | Separation Principle | Best Suited For | Advantages | Disadvantages |
| Flash Chromatography | Polarity / Adsorption | Small molecules with different polarity from reagents.[6] | High resolution, scalable, widely applicable.[6] | Can be time-consuming; requires solvent optimization; potential for product loss on the column.[6] |
| Precipitation | Differential Solubility | Small to large molecules that are soluble in polar solvents.[1] | Simple, low-cost, and effective for bulk impurity removal.[1] | May not achieve high purity alone; not suitable for all small-molecule impurities.[1] |
| Dialysis / Ultrafiltration | Molecular Size (MWCO) | Large biomolecules (proteins, antibodies) to remove small impurities like salts and unreacted linkers.[][10] | Gentle on the product; efficient removal of small molecules.[1] | Slow process (dialysis); may not remove large impurities; risk of product loss to membrane.[4] |
| Size Exclusion (SEC) | Hydrodynamic Volume | Separating large PEGylated products from small unreacted reagents.[] | Good for bulk separation and buffer exchange.[] | Low resolution for molecules of similar size; not ideal for separating mono- vs. multi-PEGylated species.[4] |
| Ion Exchange (IEX) | Net Charge | PEGylated proteins, as the PEG chain can alter the protein's surface charge, allowing separation from the native protein.[][4] | High resolution for species with different charges.[4] | Effectiveness can decrease with a higher degree of PEGylation.[4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product from flash chromatography. | 1. Product is irreversibly binding to the silica gel. 2. Product is precipitating on the column. | 1. Modify the mobile phase. For basic compounds, add a small amount of triethylamine (e.g., 1%). For acidic compounds, add acetic acid.[11] 2. Decrease the sample concentration loaded onto the column or modify the buffer to improve solubility.[5] |
| Product and unreacted starting material co-elute. | The polarity difference is too small for the chosen solvent system. | Optimize the chromatography gradient. For RP-HPLC, use a shallower gradient. For flash chromatography, test different solvent systems with varying polarities (e.g., switch from Ethyl Acetate/Hexanes to Methanol/Dichloromethane).[5][11] |
| Persistent green/blue color in the organic layer after CuAAC reaction cleanup. | 1. Incomplete removal of copper catalyst. 2. The triazole product itself is chelating the copper.[2] | 1. Perform multiple washes with a chelating agent like EDTA. Ensure the pH of the EDTA solution is optimal (~8).[2] 2. Use a stronger chelating agent or a solid-phase copper scavenger.[2] |
| Cannot see the unreacted linker spot on a UV-TLC plate. | The this compound linker does not have a UV chromophore.[6] | Use a chemical stain for visualization, such as potassium permanganate or iodine.[6] |
| Product appears aggregated after purification. | 1. Harsh purification conditions (e.g., high pressure, wrong pH). 2. The molecule is inherently unstable after PEGylation. | 1. For SEC, reduce the flow rate. For all methods, screen different buffers to find optimal pH and ionic strength for stability.[10] 2. Perform all purification steps at a lower temperature (e.g., 4°C).[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (for Small Molecules)
This protocol is a standard method for purifying small molecule products from the less polar this compound reagent.[6]
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., gradients of Ethyl Acetate/Hexanes or Methanol/Dichloromethane) that provides good separation (Rf difference > 0.2) between your product and the starting materials.[12]
-
Visualize the TLC plate using a potassium permanganate stain, as the azide reagent is not UV-active.[6]
-
-
Column Packing:
-
Choose a column size appropriate for your sample mass (a ratio of 50:1 to 100:1 silica:sample is common).
-
Prepare a slurry of silica gel in your initial, low-polarity eluent and pack the column, ensuring there are no air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude reaction mixture in a minimal amount of a volatile solvent (e.g., Methanol or Dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system identified during TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[6]
-
Protocol 2: Purification by Precipitation
This method is based on the differential solubility of PEG derivatives.[1]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which the product is highly soluble (e.g., water, methanol, ethanol).
-
Precipitation: While stirring, slowly add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane). This should cause the PEGylated product to precipitate out of the solution.[1]
-
Incubation: For complete precipitation, the mixture can be cooled (e.g., in an ice bath or at -20°C).
-
Collection: Collect the precipitated solid by filtration or centrifugation.
-
Washing: Wash the collected solid with the non-polar solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified product under vacuum.
Protocol 3: Dialysis for Purifying Large Biomolecules
This protocol is ideal for removing unreacted this compound and other small molecules from a PEGylated protein or other macromolecule.[13]
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your PEGylated product but significantly larger than the unreacted linker (e.g., a 10 kDa MWCO membrane for a 50 kDa protein).
-
Sample Preparation: Place your reaction mixture into the dialysis tubing/cassette.
-
Dialysis:
-
Immerse the sealed dialysis bag in a large volume of a suitable buffer (e.g., PBS), typically 100-200 times the volume of your sample.
-
Stir the buffer gently at 4°C.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer exchange at least 2-3 times to ensure complete removal of small-molecule impurities.[10]
-
-
Sample Recovery: Carefully remove the purified sample from the dialysis bag. It is now ready for downstream applications or further analysis.
Purification Workflow Diagram
The following diagram illustrates a general decision-making workflow for purifying this compound reaction products.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. How are PEG derivatives purified? - Blog [shochem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Impact of buffer pH and temperature on Azido-PEG2-propargyl reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG2-propargyl linkers. Here you will find troubleshooting guides and frequently asked questions to optimize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The reaction involving an this compound linker is a specific type of Huisgen 1,3-dipolar cycloaddition, famously known as a "click chemistry" reaction.[1][2] It involves the reaction between an azide group (-N3) and a terminal alkyne (in this case, a propargyl group) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2] This reaction is most efficiently conducted using a Copper(I) catalyst, a process referred to as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The reaction is prized for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions.[2][4]
Q2: What is the optimal buffer pH for the CuAAC reaction?
The CuAAC reaction is remarkably tolerant and can proceed over a wide pH range, typically between 4 and 12.[2][3] However, for bioconjugation applications involving sensitive molecules like proteins or oligonucleotides, the optimal pH range is generally between 6.5 and 8.0.[5][6] A neutral to slightly basic pH (7-8) is often recommended to ensure the stability of biomolecules and avoid potential side reactions.[7]
Q3: Which buffers are recommended, and which should be avoided?
-
Recommended Buffers: Phosphate, HEPES, and carbonate buffers are compatible with the CuAAC reaction.[5][6] Phosphate-buffered saline (PBS) is also a suitable choice.[8]
-
Buffers to Avoid: Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided. These molecules can act as competitive ligands for the copper catalyst, inhibiting or slowing down the reaction.[3][5][6][9]
Q4: What is the optimal temperature for the reaction?
The CuAAC reaction is highly efficient and can be conducted over a broad temperature range, from 0°C to 160°C.[3] For most applications, the reaction proceeds conveniently at ambient (room) temperature.[2][4][7] Gentle heating (e.g., 25-40°C) can sometimes be used to increase the reaction rate or improve the solubility of reactants.[7] However, for sensitive biological substrates, reactions should be performed at the lowest feasible temperature to maintain their integrity.
Q5: How do buffer pH and temperature quantitatively affect reaction efficiency?
While precise quantitative data for every substrate is unique, the general impact of pH and temperature can be summarized. Optimal conditions balance reaction rate with the stability of the reactants and catalyst. Extreme pH values can lead to degradation of sensitive substrates, while incompatible buffers can inhibit catalysis. Similarly, while higher temperatures generally increase reaction rates, they can also promote side reactions or degrade thermally sensitive molecules.
Data Summary
The tables below summarize the impact of buffer pH and temperature on the this compound (CuAAC) reaction.
Table 1: Impact of Buffer pH on CuAAC Reaction Efficiency
| Parameter | Recommendation | Rationale & Considerations |
| General pH Range | 4.0 - 12.0 | The CuAAC catalytic cycle is functional across a very broad pH range.[2][3] |
| Bioconjugation pH | 6.5 - 8.0 | Balances reaction efficiency with the stability of most biomolecules.[5][6] |
| Compatible Buffers | Phosphate, HEPES, Carbonate | These buffers do not significantly interfere with the copper catalyst.[5][6] |
| Incompatible Buffers | Tris, Glycine, other amine-based buffers | Amine groups chelate copper, inhibiting its catalytic activity.[3][5] |
| Considerations | Substrate Stability | Ensure your specific molecule is stable at the chosen pH. For example, some indole-containing molecules are best kept in a pH 7-8 range to prevent degradation.[7] |
Table 2: Impact of Temperature on CuAAC Reaction Efficiency
| Parameter | Recommendation | Rationale & Considerations |
| General Temperature | Room Temperature (approx. 25°C) | The reaction is typically very efficient and fast at ambient temperatures.[2][4] |
| Accelerated Conditions | 30°C - 60°C | Gentle heating can increase reaction rates and improve the solubility of starting materials.[7][10] |
| Bioconjugation | 4°C - 37°C | Lower temperatures may be required to maintain the integrity and activity of sensitive proteins or cells. |
| Considerations | Substrate Stability | Avoid high temperatures that could lead to the degradation of your starting materials or product.[7] |
| Reaction Time | Higher temperatures will generally shorten the required reaction time. |
Experimental Protocols
General Protocol for a Model CuAAC Reaction
This protocol provides a general workflow for the conjugation of an alkyne-containing molecule to this compound. Note that optimal concentrations and reaction times will vary depending on the specific substrates.
Materials:
-
This compound linker
-
Alkyne-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: Phosphate Buffer (e.g., 0.1 M, pH 7.4)[7]
-
Solvents: Deionized water, DMSO, or a mixture (e.g., t-BuOH/H₂O)[7]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, water).
-
Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 50 mM).[11]
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).[11]
-
Prepare a stock solution of the copper ligand in water or DMSO (e.g., 10 mM).[12]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1.0 eq.) and the this compound linker (1.0-1.2 eq.) in the reaction buffer. A co-solvent like DMSO can be used to aid solubility.[7]
-
Add the copper ligand solution to the reaction mixture (e.g., final concentration 0.1-0.5 molar equivalents relative to the limiting reagent).[5][7]
-
Add the CuSO₄ solution (e.g., final concentration 0.05-0.1 molar equivalents).[5][7] The order of addition (ligand before copper) is important to pre-form the catalyst complex.[11]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., final concentration 0.5-1.0 molar equivalents).[5][7]
-
Seal the reaction vessel and stir at room temperature.[11] To minimize catalyst oxidation, it is good practice to degas solutions and/or maintain an inert atmosphere (e.g., with argon or nitrogen).[9][13]
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.[14]
-
-
Work-up and Purification:
-
For small molecules, the product can be isolated by dilution with water and extraction into an organic solvent (e.g., ethyl acetate).[7]
-
For biomolecules, purification is typically achieved through dialysis, size-exclusion chromatography, or spin desalting columns to remove excess reagents and the catalyst.[5][12]
-
Visual Guides
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A troubleshooting guide for low-yield CuAAC reactions.
Troubleshooting Guide
Problem: My reaction has a very low or zero yield.
-
Potential Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen.[13]
-
Potential Cause 2: Inhibitory Buffer Components. As mentioned, amine-containing buffers like Tris will chelate the copper catalyst and inhibit the reaction.[3][5]
-
Potential Cause 3: Poor Reagent Quality or Degradation. Azides and other reagents can degrade over time, especially if not stored correctly. The reducing agent, sodium ascorbate, is particularly prone to oxidation.[11][13]
-
Solution: Verify the purity of your this compound linker and alkyne substrate. Use a fresh bottle or a freshly prepared stock solution of sodium ascorbate for each experiment.[11]
-
-
Potential Cause 4: Insufficient Ligand. A copper-stabilizing ligand is crucial for protecting the Cu(I) catalytic state and accelerating the reaction.[13]
Problem: I am observing side products, such as the homocoupling of my alkyne.
-
Potential Cause: Glaser Coupling. In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling to form diynes. This is a common side reaction.[13]
Problem: My starting materials are not fully dissolved.
-
Potential Cause: Poor Solubility in Aqueous Buffer. PEG linkers enhance water solubility, but molecules with large hydrophobic regions may still have limited solubility.[15]
Problem: My experimental results are not reproducible.
-
Potential Cause: Inconsistent Reagent Preparation or Reaction Conditions. The CuAAC reaction's success is highly dependent on active reagents and controlled conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Azido-PEG2-propargyl stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of Azido-PEG2-propargyl, a bifunctional linker commonly used in bioconjugation, particularly for applications like Proteolysis Targeting Chimeras (PROTACs) utilizing click chemistry. Ensuring the integrity of this linker is critical for the success and reproducibility of long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: The main stability concerns for this compound revolve around the integrity of its three key components: the azide (-N₃) group, the polyethylene glycol (PEG) spacer, and the propargyl (-C≡CH) group. Instability can arise from hydrolysis of the ether linkages within the PEG chain, as well as degradation of the terminal functional groups under various experimental conditions. Factors such as pH, temperature, presence of reducing or oxidizing agents, and enzymatic activity in biological media can all contribute to degradation over time.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] When in solution, it is advisable to prepare it fresh for each experiment. If a stock solution is necessary, it should be prepared in an anhydrous solvent such as DMSO or DMF and stored at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of the this compound linker?
A3: The this compound linker is generally stable within a pH range of 4-12. However, strong acids should be avoided as they can protonate the azide group. The ether linkages of the PEG spacer are generally stable, but the azide and propargyl groups can be susceptible to degradation under certain pH conditions, especially with prolonged incubation.[1]
Q4: Can components of cell culture media affect the stability of this compound?
A4: Yes, components in cell culture media can impact the stability of the linker. For example, reducing agents present in some media formulations can potentially reduce the azide group. Furthermore, the complex mixture of salts, amino acids, and vitamins can influence the overall chemical environment and potentially contribute to degradation over extended incubation periods. The stability of PEGylated molecules has been shown to differ between different biological media, such as rat serum and human plasma, highlighting the importance of considering the specific experimental environment.[2]
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no "click" reaction efficiency after prolonged incubation. | Degradation of the azide or propargyl group. | 1. Verify Linker Integrity: Before conjugation, confirm the integrity of the linker using an analytical method like LC-MS. 2. Use Fresh Solutions: Prepare fresh solutions of the linker immediately before use. 3. Optimize Incubation Time: Minimize the pre-incubation time of the linker in aqueous buffers or cell culture media.[1] |
| Inconsistent experimental results over time. | Gradual degradation of the linker stock solution. | 1. Aliquot Stock Solutions: Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Re-evaluate Storage: Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) in an anhydrous solvent.[1] |
| Formation of unexpected byproducts in the reaction mixture. | Degradation of the PEG spacer or terminal functional groups. | 1. Analyze Byproducts: Use LC-MS/MS to identify the mass of the unexpected species to understand the degradation pathway. 2. Control Experimental Conditions: Protect the experiment from light and heat, as these can accelerate degradation.[1] 3. Buffer Selection: Use non-nucleophilic buffers like PBS or HEPES to avoid unwanted side reactions.[1] |
| Loss of compound activity in cell-based assays. | Instability of the linker in the cell culture environment. | 1. Assess Stability in Media: Perform a stability study of the linker in the specific cell culture medium to be used. 2. Reduce Exposure Time: If instability is confirmed, design the experiment to minimize the time the linker is exposed to the cell culture environment before the intended reaction. |
Stability in Different Media
While specific quantitative long-term stability data for this compound is limited in publicly available literature, studies on similar PEGylated molecules in biological fluids can provide some insights. The stability of PEGylated peptides has been shown to vary significantly between rat serum and human plasma, with different PEG chain lengths exhibiting different degradation profiles.[2] For instance, in one study, shorter PEG linkers (PEG2 and PEG5) were found to be more resistant to degradation in human plasma compared to longer PEG chains.[2] This underscores the importance of empirically determining the stability of this compound in the specific biological matrix of your experiment.
General Observations from Analogous Compounds:
| Media | General Stability Trend (for some PEGylated molecules) | Reference |
| Rat Serum | Longer PEG chains may exhibit higher stability. | [2] |
| Human Plasma | Shorter PEG chains may exhibit higher stability. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, helping to identify potential degradation pathways and products.[3][4][5][6]
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 50°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 50°C).
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Incubate the sample in a neutral buffer (e.g., PBS pH 7.4) at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) at a controlled temperature.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method to quantify the remaining this compound and identify any degradation products.[7][8][9][10]
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics.
Protocol 2: Quantitative Analysis of this compound Stability in Biological Media by LC-MS/MS
This protocol outlines a method to determine the stability and half-life of this compound in relevant biological media.
Workflow for Stability Assessment in Biological Media:
Caption: Workflow for determining the stability of this compound in biological media.
Methodology:
-
Incubation:
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) and calculate the half-life (t½) of the linker in the specific medium.
-
Signaling Pathways and Logical Relationships
The stability of the this compound linker is a critical upstream factor that directly impacts the efficiency of downstream bioconjugation reactions, such as those used in the synthesis of PROTACs. A logical relationship exists where linker degradation leads to a reduced concentration of active linker, thereby decreasing the yield of the final conjugate and potentially leading to failed experiments.
Logical Relationship of Linker Stability to Experimental Outcome:
Caption: Impact of this compound stability on bioconjugation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 8. shimadzu.com [shimadzu.com]
- 9. rsc.org [rsc.org]
- 10. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Evaluation of Use of RPMI Medium to Preserve Cell Morphology for Pleural/Peritoneal Fluid Cytology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-PEG2-propargyl Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts reaction efficiency, biocompatibility, and the integrity of the final conjugate. This guide provides an objective comparison of these two powerful "click chemistry" reactions for the conjugation of Azido-PEG2-propargyl, a common linker used in the synthesis of molecules such as Proteolysis Targeting Chimeras (PROTACs).[1]
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their mechanisms differ significantly. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne (like the propargyl group) and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[] This distinction is central to their respective advantages and disadvantages.
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison for the conjugation of this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper (I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, which can limit in vivo applications without careful ligand selection.[] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3] |
| Reaction Kinetics | Generally very fast and efficient, with reactions often reaching completion in a short time.[] SPAAC reactions are approximately 100-fold slower compared to CuAAC reactions.[4] | Reaction rates are highly dependent on the cyclooctyne used, but can be very rapid, with some reactions completing in minutes.[5] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source (often from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA).[6] | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[1] |
| Specificity & Yield | Generally high specificity and can achieve quantitative yields under optimized conditions. | High specificity and can achieve quantitative yields. |
| Side Reactions | Copper can catalyze the oxidation of sensitive functional groups. The use of stabilizing ligands can mitigate this.[6] | Strained alkynes can potentially react with thiols, although this is generally not a major issue. |
| Cost | Reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for CuAAC and SPAAC reactions involving the conjugation of an azide-functionalized molecule like this compound.
Experimental Protocols
Below are representative protocols for the conjugation of this compound using CuAAC and SPAAC. These should be optimized for specific applications.
CuAAC Protocol
This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials and Reagents:
-
Alkyne-functionalized molecule of interest
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I) ligand
-
Degassed reaction solvent (e.g., a mixture of PBS and DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
-
Prepare a stock solution of this compound in the reaction solvent.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of TBTA ligand in a compatible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (typically 1.1-1.5 equivalents).[6]
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[6]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress periodically using an appropriate analytical method (e.g., LC-MS or TLC). Reaction times can range from 1 to 24 hours.[6]
-
-
Purification:
-
Upon completion, the desired triazole product can be purified using standard techniques such as silica gel chromatography or preparative HPLC.
-
SPAAC Protocol
This protocol outlines a general procedure for the conjugation of a DBCO-functionalized molecule to this compound.
Materials and Reagents:
-
DBCO-functionalized molecule of interest
-
This compound
-
Biocompatible solvent (e.g., DMSO, PBS, or a mixture)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the chosen solvent.
-
Dissolve this compound in the same solvent.
-
-
Reaction Setup:
-
Mix the DBCO-functionalized molecule (1 equivalent) and the this compound (1 to 1.5 equivalents) in the chosen solvent.[7]
-
-
Reaction and Monitoring:
-
Purification:
-
Once the reaction is complete, the conjugate can be purified by standard methods such as HPLC or size-exclusion chromatography.
-
Logical Relationship of Reaction Choice
The decision between CuAAC and SPAAC is dictated by the specific requirements of the experiment. The following diagram illustrates the logical considerations.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to Mass Spectrometry Analysis for Validating Azido-PEG2-propargyl Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of moieties using bifunctional linkers like Azido-PEG2-propargyl is a critical step in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Verifying the successful formation of the desired conjugate is paramount. Mass spectrometry (MS) stands out as a powerful and versatile analytical technique for this purpose. This guide provides a comprehensive comparison of common MS-based methods for validating this compound conjugation, alongside alternative analytical techniques, supported by experimental protocols and data.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker containing an azide group and a terminal alkyne (propargyl group). These functional groups are designed to participate in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage.[1] This reaction is highly efficient and specific, making it a popular choice for conjugating molecules of interest, such as a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.[2]
Validation of this conjugation is essential to confirm the identity and purity of the final product, ensuring that the desired molecule has been formed and that starting materials have been consumed.
Mass Spectrometry Techniques for Conjugation Validation
Mass spectrometry is a cornerstone technique for the characterization of PEGylated biomolecules.[3] The choice of MS technique depends on the specific requirements of the analysis, such as the need for high throughput, detailed structural information, or quantitative accuracy.
Comparison of Key Mass Spectrometry Methods
| Feature | MALDI-TOF MS | ESI-MS | LC-MS |
| Principle | Soft ionization of a co-crystallized sample with a matrix using a laser, followed by time-of-flight mass analysis. | Soft ionization of a liquid sample by creating a fine spray of charged droplets, followed by mass analysis. | Chromatographic separation of a mixture prior to ESI-MS analysis. |
| Primary Use | Rapid determination of average molecular weight and degree of PEGylation.[3] | Accurate mass determination of intact conjugates and automated workflows.[3] | Separation of reaction components (starting materials, product, byproducts) and their individual mass analysis.[4] |
| Mass Accuracy | Typically 10-50 ppm with external calibration; <10 ppm with internal calibrants.[5][6] | Generally <5 ppm.[5] | Generally <5 ppm. |
| Resolution | Good resolution, capable of resolving individual oligomers of heterogeneous PEGs.[7] | Can be limited by overlapping charge states for polydisperse samples.[3] | High resolution, aided by chromatographic separation. |
| Sensitivity | High sensitivity, in the femtomole range for PEGs.[8] | High sensitivity. | High sensitivity, enhanced by chromatographic concentration of analytes. |
| Sample Throughput | High, suitable for screening. | Moderate to high, especially with direct infusion. | Lower, dependent on the length of the chromatographic run. |
| Strengths | - Simple spectra (primarily singly charged ions for polymers).[3]- Tolerant to some salts and buffers.- Excellent for determining molecular weight distribution. | - Amenable to automation.[3]- Soft ionization preserves non-covalent interactions (native MS).- Easily coupled with liquid chromatography. | - Provides separation and mass information.[4]- Ideal for monitoring reaction progress and purity.[9]- Can quantify individual components. |
| Limitations | - Potential for fragmentation.- Matrix interference can be an issue.- Not easily coupled to liquid chromatography for complex mixtures. | - Susceptible to ion suppression.- Complex spectra for polydisperse samples due to multiple charging.[3]- Requires volatile buffers. | - Longer analysis time per sample.- Requires method development for chromatography. |
Alternative Validation Methods
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for validating the this compound conjugation.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Separation of molecules based on their physicochemical properties (e.g., hydrophobicity). | Monitors the disappearance of reactants and the appearance of the product. Can be used for purification and quantification.[10] | - Quantitative.- Can be used for preparative scale.- Readily available instrumentation. | - Does not provide mass information directly.- Requires a chromophore for UV detection or alternative detectors like Charged Aerosol Detection (CAD).[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the triazole ring and the modification of the azide and alkyne groups.[11] | - Unambiguous structure elucidation.- Can identify the site of conjugation. | - Lower sensitivity compared to MS.- Can be complex to interpret for large molecules.- Requires higher sample concentrations. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Monitors the disappearance of the characteristic azide peak (~2100 cm⁻¹) and alkyne peak, and the appearance of new peaks corresponding to the triazole ring.[12][13] | - Real-time reaction monitoring.[12]- Non-destructive.- Simple sample preparation. | - Lower sensitivity.- Can be difficult to interpret in complex mixtures. |
Experimental Protocols
Mass Spectrometry Protocols
1. MALDI-TOF MS Analysis
-
Sample Preparation:
-
Matrix Selection: For PEG analysis, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. For more hydrophobic polymers, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can be effective.[14][15]
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).[14]
-
Cationizing Agent: To promote the formation of singly charged ions, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.[14]
-
Sample Spotting: Mix the analyte solution with the matrix solution at a ratio of approximately 1:10 (v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.[14]
-
-
Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker Autoflex).
-
Mode: Reflector positive ion mode for higher mass accuracy.
-
Laser: Nitrogen laser (337 nm).
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different PEG oligomer attached to the molecule of interest. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer (44 Da). The successful conjugation is confirmed by a mass shift corresponding to the addition of the this compound linker and the conjugated partner, minus the mass of any leaving groups.
-
2. ESI-MS and LC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI-MS, such as 50% acetonitrile in water with 0.1% formic acid.
-
For complex mixtures, dilute the sample to an appropriate concentration (e.g., 1-10 µM).
-
-
LC-MS Protocol:
-
HPLC System: An HPLC or UPLC system coupled to an ESI-mass spectrometer.
-
Column: A reversed-phase column suitable for the analyte (e.g., C4 or C8 for proteins, C18 for small molecules).
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the reactants and the product.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).
-
-
Mass Spectrometry Parameters (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Mass Range: A range appropriate for the expected masses of the reactants and product.
-
Data Analysis: The chromatogram will show peaks for the unreacted starting materials and the conjugated product. The mass spectrum of the product peak can be deconvoluted to determine its accurate mass, confirming the conjugation.
-
Alternative Method Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Look for the disappearance of the characteristic proton signals of the terminal alkyne and changes in the chemical shifts of the protons adjacent to the azide group. The formation of the triazole ring will result in a new characteristic signal in the aromatic region (around 7.5-8.5 ppm).[16]
2. FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat (if liquid) or as a thin film. For reaction monitoring, an Attenuated Total Reflectance (ATR)-FTIR probe can be inserted directly into the reaction mixture.[12]
-
Data Acquisition: Acquire an FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Monitor the disappearance of the strong, sharp azide stretching band around 2100 cm⁻¹.[12][13] This is a clear indicator of the consumption of the azide starting material and the progress of the click reaction.
Visualizations
Caption: Workflow for the synthesis and validation of an this compound conjugate.
References
- 1. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 2. abzena.com [abzena.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 5. mdanderson.org [mdanderson.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ethylene glycol) limits of detection using internal matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bath.ac.uk [bath.ac.uk]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG2-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers, such as Azido-PEG2-propargyl, is a critical parameter in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). High-performance liquid chromatography (HPLC) is an indispensable technique for the purity assessment of these linkers. This guide provides a comparative overview of two primary HPLC methods—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of this compound, complete with detailed experimental protocols and supporting data.
Method Comparison: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC for the analysis of a polar, bifunctional molecule like this compound depends on several factors, including the desired retention, selectivity for potential impurities, and compatibility with detection methods.[1][2]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Methanol gradient) | Apolar (e.g., high organic content with a small amount of aqueous buffer) |
| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. |
| Retention of this compound | Typically low due to its polar nature. May require highly aqueous mobile phases for adequate retention. | Stronger retention due to partitioning into the water-enriched layer on the stationary phase. |
| Selectivity for Impurities | Good for separating non-polar impurities or byproducts from the main polar analyte. | Offers alternative selectivity, particularly for polar impurities that are poorly resolved in RP-HPLC. |
| Detection Compatibility | Compatible with UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD), and Evaporative Light Scattering Detector (ELSD). | Highly compatible with MS due to the high organic content of the mobile phase, which enhances ionization efficiency. Also compatible with CAD and ELSD. |
| Typical Impurities Detected | Unreacted starting materials, non-polar byproducts from side reactions. | Unreacted polar starting materials, hydrophilic byproducts. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific sample and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the general purity assessment and separation of non-polar impurities.
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis detector and/or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 210 nm (for the azide functionality)
-
CAD/ELSD Settings:
-
Evaporation Temperature: 35-45°C
-
Nebulizer Gas Pressure: 35-60 psi
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Sample Preparation: Dissolve the this compound sample in a mixture of 95:5 (v/v) Water:Acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is advantageous for achieving better retention of the polar this compound and for separating polar impurities.
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (MS) and/or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).
-
HILIC column with a polar stationary phase (e.g., Amide, 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
CAD/ELSD Settings:
-
Evaporation Temperature: 35-45°C
-
Nebulizer Gas Pressure: 35-60 psi
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 1 |
| 15.0 | 50 |
| 18.0 | 50 |
| 18.1 | 1 |
| 25.0 | 1 |
Sample Preparation: Dissolve the this compound sample in 95:5 (v/v) Acetonitrile:Water to a concentration of approximately 1 mg/mL. Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion. Filter the sample through a 0.22 µm syringe filter before injection.
Visualization of Workflows and Method Comparison
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of RP-HPLC and HILIC methods.
References
Functional assays to confirm the activity of proteins after labeling with Azido-PEG2-propargyl
A Researcher's Guide to Functional Validation of Proteins Labeled with Azido-PEG2-propargyl
For researchers, scientists, and drug development professionals, the covalent modification of proteins is an indispensable tool for studying their function, localization, and interactions. The advent of bioorthogonal "click chemistry," utilizing reagents like this compound, has provided a powerful method for precise protein labeling. However, attaching any external molecule, even via a targeted approach, carries the risk of altering the protein's native structure and biological activity.[1][2]
This guide provides a comparative overview of essential functional assays to confirm that protein activity is preserved after labeling. We will compare the outcomes of labeling via a modern click chemistry approach (exemplified by this compound) with traditional, less specific chemical labeling methods (e.g., NHS-ester labeling). This comparison is supported by representative experimental data and detailed protocols to aid in the design of robust validation strategies.
The Impact of Labeling on Protein Function
The goal of protein labeling is to introduce a reporter or handle without perturbing the protein's function. The method of conjugation is critical.
-
Click Chemistry (e.g., this compound): This method involves a bioorthogonal reaction, typically between an azide and an alkyne.[3] It requires the prior introduction of a non-native functional group (the "handle") into the protein at a specific site, often through unnatural amino acid incorporation.[4] This precision minimizes the chances of modifying critical residues involved in substrate binding, catalysis, or protein-protein interactions. This compound is a linker that contains both an azide and an alkyne, making it a versatile tool for click chemistry reactions.[5]
-
Traditional Chemical Labeling (e.g., NHS-esters): This approach targets naturally occurring functional groups, most commonly the primary amines on lysine residues.[6] Because proteins often have multiple surface-exposed lysines, this can result in a heterogeneous mixture of labeled products and a higher risk of inadvertently modifying residues in active sites, potentially compromising function.[6]
The following sections detail key assays to functionally validate labeled proteins, with hypothetical data illustrating the potential differences between these two labeling strategies.
Workflow for Labeling and Functional Validation
The overall process, from labeling to validation, involves several critical steps to ensure that the final labeled protein is both correctly modified and fully functional for downstream applications.
Caption: General experimental workflow for protein labeling and subsequent validation.
Biochemical Assays: Enzyme Kinetics
For proteins with enzymatic activity, a kinetic analysis is the gold standard for functional validation.[6] By measuring the Michaelis constant (Km) and maximum reaction velocity (Vmax), one can quantitatively assess whether labeling has affected substrate binding or catalytic efficiency.
Comparative Data: Enzyme Kinetic Parameters
| Protein Sample | Km (μM) | Vmax (μmol/min) | Retained Activity (%) |
| Unlabeled Enzyme | 50.5 ± 2.1 | 102.3 ± 4.5 | 100 |
| Labeled (this compound) | 53.2 ± 2.5 | 98.7 ± 5.1 | ~96.5 |
| Labeled (NHS-Ester) | 85.9 ± 6.8 | 65.1 ± 7.2 | ~63.6 |
Note: Data are representative. Actual results will vary based on the protein, label, and labeling site.
Experimental Protocol: Spectrophotometric Enzyme Assay
-
Assay Preparation: In a 96-well microplate, prepare reaction mixtures containing a fixed concentration of the enzyme (unlabeled, click-labeled, or NHS-labeled) and varying concentrations of the substrate in the appropriate assay buffer.
-
Blank Measurement: For each substrate concentration, include a blank control that contains all components except the enzyme.
-
Reaction Initiation: Initiate the reactions by adding the enzyme to the substrate solutions.
-
Data Acquisition: Immediately place the plate in a spectrophotometric plate reader. Monitor the change in absorbance at a specific wavelength (corresponding to product formation or substrate depletion) over time.[6]
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Data Analysis: Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme sample. A minimal difference in these parameters between labeled and unlabeled protein indicates that the label has not significantly impacted function.[6]
Cell-Based Assays: G-Protein Coupled Receptor (GPCR) Activation
For membrane receptors, cell-based assays are crucial for assessing function in a physiologically relevant context.[6] A common assay for GPCRs measures the downstream production of cyclic AMP (cAMP) upon agonist stimulation.
Simplified GPCR Signaling Pathwaydot
// Nodes Ligand [label="Agonist\nLigand", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Labeled GPCR", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular\nResponse", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368"]; Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [headlabel=" Catalyzes", style=dashed, arrowhead=open, labelangle=20, labeldistance=2.5, fontcolor="#5F6368"]; AC -> ATP [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates\nTargets"]; }
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG2-propargyl vs. NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in bioconjugation. The linker not only covalently connects two molecules but also significantly influences the stability, efficacy, and specificity of the final conjugate. This guide provides an in-depth, objective comparison between two widely used classes of linkers: the bioorthogonal Azido-PEG2-propargyl linker, which utilizes click chemistry, and the amine-reactive N-hydroxysuccinimide (NHS) ester linkers.
This comparison will delve into their respective reaction mechanisms, performance characteristics, and applications, supported by detailed experimental protocols to aid in the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
At a Glance: Key Differences and Applications
This compound is a heterobifunctional linker that contains both an azide and a terminal alkyne group, separated by a polyethylene glycol (PEG) spacer. This configuration makes it a prime reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry".[1] This reaction is known for its high efficiency and specificity. The PEG spacer enhances solubility and reduces steric hindrance. These linkers are particularly valuable in constructing complex molecular architectures where precise control and bioorthogonality are paramount, such as in the synthesis of PROTACs.[1][2]
NHS ester linkers are a well-established class of reagents that react efficiently with primary amines, such as those on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5] This reactivity has made them a foundational tool in bioconjugation, especially for applications like the development of ADCs, where a cytotoxic payload is attached to an antibody.[2][6]
Quantitative Performance Comparison
The choice between these linker technologies is often dictated by the specific requirements of the application, including the nature of the biomolecule and payload, the desired degree of labeling, and the required stability of the final conjugate.
| Feature | This compound (via CuAAC Click Chemistry) | NHS Ester Linker |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] | Nucleophilic Acyl Substitution[4] |
| Target Functional Group | Terminal Alkyne | Primary Amines (e.g., Lysine, N-terminus)[3][4] |
| Reaction pH | Wide range, typically 4-11 (optimal ~8) | 7.2 - 8.5[4] |
| Reaction Time | Generally fast (minutes to a few hours)[7] | 0.5 - 4 hours at room temperature or overnight at 4°C[4] |
| Reaction Efficiency | Very high, often >95%[8][9] | Variable, dependent on protein concentration and molar excess of linker[10] |
| Specificity | High, due to the bioorthogonal nature of the azide and alkyne groups[11] | Reacts with available primary amines, leading to potential heterogeneity[10] |
| Resulting Linkage | 1,2,3-Triazole[3] | Amide bond[4] |
| Linkage Stability | Highly stable to hydrolysis, oxidation, and enzymatic degradation[3][12] | Very stable amide bond[2] |
| Key Applications | PROTACs, site-specific labeling, surface modification[1][2] | Antibody-Drug Conjugates (ADCs), protein labeling with fluorophores or biotin[2][6] |
| Primary Advantage | High specificity and efficiency, bioorthogonality | Well-established, robust chemistry for amine modification |
| Primary Disadvantage | Requires a copper catalyst which can be cytotoxic for in vivo applications (though copper-free alternatives exist)[11] | Potential for product heterogeneity due to multiple reactive sites on proteins[10] |
Reaction Mechanisms and Workflows
The distinct chemistries of this compound and NHS ester linkers necessitate different experimental workflows.
This compound: A Two-Step Click Chemistry Approach
Protein modification using an azido-linker typically involves a two-step process. First, a molecule is functionalized with either an azide or an alkyne. In the context of this compound, one molecule would be functionalized with an NHS ester to introduce an alkyne, and the other molecule would already contain an azide or be functionalized to have one. The two molecules are then joined using a copper-catalyzed click reaction.
NHS Ester Linker: A Direct Amine-Reactive Approach
NHS ester-mediated conjugation is a more direct, one-step process where the linker reacts with primary amines on the target protein.
Application in Drug Development: PROTACs and ADCs
The choice of linker has profound implications for the mechanism of action of the final therapeutic.
PROTAC-Mediated Protein Degradation
PROTACs utilize the cell's own ubiquitin-proteasome system to degrade target proteins. The linker, often incorporating a PEG chain like in this compound, is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination.
ADC Mechanism of Action
In ADCs, the linker's stability in circulation and its subsequent cleavage within the target cell are critical for delivering the cytotoxic payload. NHS esters are commonly used to attach these payloads to antibodies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these linkers.
Protocol 1: Protein Labeling with Azido-PEG2-NHS Ester (for subsequent click reaction)
This protocol describes the first step of a two-step click chemistry labeling strategy.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Azido-PEG2-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[11]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG2-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG2-NHS ester stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis or using a spin desalting column. The resulting azide-functionalized protein is now ready for the click chemistry reaction.[11]
Protocol 2: Protein Labeling with a Generic NHS Ester Linker
This protocol outlines a standard procedure for labeling a protein with an NHS ester.
Materials:
-
Protein of interest
-
NHS ester of the desired payload
-
Anhydrous DMSO or DMF[4]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[4]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Purification column (e.g., gel filtration)[4]
Procedure:
-
Protein Preparation: Dialyze the protein into the reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[4]
-
NHS Ester Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[4]
-
Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.[4]
-
Quenching (Optional): Stop the reaction by adding the quenching solution.[4]
-
Purification: Purify the conjugate using a gel filtration column to remove unreacted NHS ester and byproducts.[4]
Protocol 3: Characterization of Bioconjugates
A. LC-MS for Confirmation of Conjugation: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the successful conjugation and to determine the degree of labeling.[13]
-
Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL).
-
LC Separation: Use a reverse-phase column suitable for proteins. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the protein.
-
MS Analysis: The eluting protein is introduced into a mass spectrometer to determine its molecular weight. The increase in mass corresponds to the number of linker-payload molecules attached.
B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination of ADCs: HIC is the gold standard for determining the drug-to-antibody ratio (DAR) of ADCs.[1][14]
-
Sample Preparation: Dilute the ADC sample in the HIC mobile phase A.
-
Chromatographic System: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer with an organic modifier like isopropanol).
-
-
Gradient: Run a gradient from high salt to low salt to elute the different drug-loaded species. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.
-
Data Analysis: Integrate the peaks corresponding to each drug-loaded species. The weighted average of the peak areas gives the average DAR.[14]
Conclusion
The choice between this compound and NHS ester linkers is highly dependent on the specific goals of the bioconjugation. NHS ester linkers offer a robust and straightforward method for high-yield conjugation to primary amines, making them ideal for applications like ADCs where a stable linkage and high payload incorporation are desired.[2] In contrast, the azide-alkyne cycloaddition chemistry enabled by linkers like this compound provides a more controlled, multi-step approach that allows for the bioorthogonal and site-specific introduction of molecules.[2] This makes it particularly suitable for the construction of complex bioconjugates like PROTACs where precise spatial arrangement is critical for function. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions in their bioconjugation strategies.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of Azido-PEG2-Propargyl-Linked Conjugates
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a potential therapeutic is fraught with challenges, paramount among them being its stability in a complex biological environment. The linker, the crucial bridge between a biomolecule and its payload, dictates the conjugate's fate, influencing its efficacy, pharmacokinetics, and toxicity profile. This guide provides an in-depth evaluation of the in vivo stability of conjugates formed using the Azido-PEG2-propargyl linker, a popular choice employing click chemistry. We present a comparative analysis with other common linker technologies, supported by experimental data and detailed protocols to empower rational linker design.
The this compound linker utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring. This "click chemistry" approach is renowned for its reliability and the inertness of the resulting linkage. The inclusion of a short di-ethylene glycol (PEG2) spacer aims to enhance solubility and potentially modulate the pharmacokinetic properties of the conjugate.
Unraveling In Vivo Stability: A Comparative Look at Linker Chemistries
The in vivo stability of a bioconjugate is a critical determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too robust may hinder the release of the payload at the target site. The choice of linker chemistry is therefore a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs).
| Linker Chemistry | Linkage Type | In Vivo Stability Profile | Cleavage Susceptibility | Key Considerations |
| Azido-Propargyl (Click Chemistry) | 1,2,3-Triazole | Very High [1] | Generally considered resistant to enzymatic and hydrolytic degradation.[2] | The triazole ring is a stable aromatic heterocycle, bioisosteric to an amide bond but with improved metabolic stability.[1][2][3] |
| Maleimide-Thiol | Thiosuccinimide Ether | Moderate to Low [4] | Susceptible to retro-Michael addition, leading to deconjugation, especially through thiol exchange with endogenous thiols like albumin and glutathione.[4] | Next-generation maleimides have been developed to enhance stability.[4] |
| Hydrazone | Hydrazone | pH-Sensitive (Low) | Designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 5-6). Can exhibit instability in systemic circulation (pH 7.4). | Prone to hydrolysis at physiological pH, leading to premature drug release. |
| Disulfide | Disulfide | Redox-Sensitive (Moderate) | Cleaved in the reducing environment of the cytoplasm due to high concentrations of glutathione. Can be susceptible to thiol exchange in the plasma. | Stability can be tuned by modulating the steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Amide | Enzyme-Specific (High in circulation) | Stable in plasma but specifically cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells.[5][6] | Efficacy is dependent on the expression levels of the target proteases in the tumor. |
The Contribution of the PEG2 Spacer
The short PEG2 spacer in the this compound linker contributes to the overall properties of the conjugate. While longer PEG chains are well-known to increase circulation half-life and reduce immunogenicity, the impact of a short PEG linker is more nuanced. It primarily serves to enhance the hydrophilicity of the linker, which can improve the solubility of the conjugate, particularly when dealing with hydrophobic payloads. While extensive enzymatic degradation of long PEG chains has been documented, short PEG linkers are generally considered to be more metabolically stable. However, it is important to note that even short PEG chains can be subject to enzymatic cleavage under certain conditions.[7]
Experimental Protocols for Evaluating In Vivo Stability
A robust assessment of in vivo linker stability is crucial for the preclinical development of bioconjugates. The following are standard experimental protocols employed to quantify the stability of conjugates in biological matrices.
In Vitro Plasma/Whole Blood Stability Assay
This assay provides an initial assessment of linker stability in a physiologically relevant matrix.
Protocol Outline:
-
Incubation: The test conjugate is incubated in plasma or whole blood from the relevant species (e.g., mouse, rat, human) at 37°C over a time course (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For Intact Conjugate Analysis: At each time point, an aliquot is taken and the reaction is quenched. The conjugate is then purified from the plasma/blood matrix, often using affinity chromatography (e.g., Protein A for antibody-based conjugates).
-
For Free Payload Analysis: Proteins are precipitated from the plasma/blood sample using an organic solvent (e.g., acetonitrile). After centrifugation, the supernatant containing the released payload is collected.[5]
-
-
Quantification:
-
Intact Conjugate: The purified conjugate is analyzed by LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Free Payload: The collected supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload. An increase in free payload over time signifies linker instability.[5]
-
In Vivo Pharmacokinetic Study
This study provides the most definitive data on the in vivo stability and overall disposition of the conjugate.
Protocol Outline:
-
Animal Dosing: The conjugate is administered to a suitable animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The plasma samples are analyzed using validated bioanalytical methods to determine the concentrations of:
-
Total Antibody: Measured by a ligand-binding assay (e.g., ELISA).
-
Intact Conjugate (Antibody-conjugated drug): Quantified by affinity capture LC-MS/MS or a specific ELISA that detects both the antibody and the payload.[6]
-
Free Payload: Measured by LC-MS/MS after protein precipitation.
-
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated for both the total antibody and the intact conjugate. A faster clearance of the intact conjugate compared to the total antibody is indicative of in vivo linker instability.[8]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The this compound linker, which leverages the power of click chemistry, is anticipated to form highly stable bioconjugates in vivo. The resulting 1,2,3-triazole linkage is exceptionally robust and resistant to enzymatic and hydrolytic degradation, a significant advantage over more labile linkers such as those based on maleimide or hydrazone chemistry. While direct comparative in vivo stability data for this specific linker is not extensively published, the well-documented stability of the triazole ring provides a strong rationale for its use in applications where prolonged systemic circulation and minimal premature payload release are desired. The inclusion of the short PEG2 spacer is expected to confer favorable solubility properties without significantly compromising the overall stability of the conjugate. For definitive evaluation, the rigorous application of the described in vitro and in vivo stability assessment protocols is essential to fully characterize the pharmacokinetic profile of any novel bioconjugate and guide the selection of the optimal linker for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative bioorthogonal chemistries to Azido-PEG2-propargyl ligation
For researchers at the forefront of chemical biology, drug development, and molecular imaging, the ability to selectively label and visualize biomolecules in their native environment is indispensable. While the azide-alkyne cycloaddition has been a foundational tool in bioorthogonal chemistry, a diverse and powerful array of alternative ligation strategies has emerged. These alternative chemistries offer unique advantages in terms of reaction kinetics, biocompatibility, and spatiotemporal control, providing researchers with a more tailored toolkit for their specific experimental needs. This guide presents an objective comparison of key alternatives to the Azido-PEG2-propargyl ligation, supported by experimental data, detailed protocols, and visual schematics to facilitate informed selection of the most suitable bioorthogonal reaction.
Performance Comparison of Bioorthogonal Chemistries
The selection of a bioorthogonal reaction is often a trade-off between reaction speed, the stability of the reactants and products, and potential biological perturbations. The following table summarizes key quantitative performance metrics for several prominent bioorthogonal chemistries.
| Feature | Inverse Electron-Demand Diels-Alder (IEDDA) | Photoclick Chemistry | Oxime/Hydrazone Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Bioorthogonal Pair | Tetrazine + Strained Alkene (e.g., TCO) | Tetrazole + Alkene | Aldehyde/Ketone + Aminooxy/Hydrazine | Azide + Strained Alkyne (e.g., DBCO) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1][2][3] | ~11.0[4] | 10⁻² - 10⁻³[5] | ~0.1 - 1.0[6][7] |
| Catalyst Required | No[8] | No (light-initiated)[4] | Typically aniline or phenylenediamine derivatives[5][9] | No[6] |
| Key Advantages | Exceptionally fast kinetics, highly specific, fluorogenic potential.[10][11][12][13][14] | Spatiotemporal control with light, catalyst-free, fluorogenic product.[4][15] | Good stability of the resulting bond, reliable.[5][16] | Good biocompatibility, well-established.[6] |
| Key Disadvantages | Potential for tetrazine reduction in cells, TCO can be unstable.[8][17][18] | Requires UV or visible light which can have limited tissue penetration and potential for phototoxicity.[4] | Slower kinetics, catalyst can be required.[5][9] | Slower kinetics compared to IEDDA.[6] |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these techniques.
Caption: Mechanism of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Caption: Mechanism of Photoclick Chemistry.
Caption: Mechanism of Oxime/Hydrazone Ligation.
Caption: Generalized experimental workflow for bioorthogonal ligations.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for the key alternative chemistries.
This protocol describes a general procedure for labeling a tetrazine-modified protein with a TCO-containing probe.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-containing probe (e.g., a fluorescent dye with a TCO handle) stock solution in DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation: Prepare the tetrazine-functionalized protein in the reaction buffer to a final concentration of 1-10 µM.
-
Probe Preparation: Prepare a stock solution of the TCO-containing probe (e.g., 10 mM in DMSO).
-
Ligation Reaction: Add the TCO-probe stock solution to the protein solution to a final concentration that is typically in a 1.5 to 10-fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is often complete within minutes to an hour.[19]
-
Purification: Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm labeling by SDS-PAGE with fluorescence imaging and/or mass spectrometry.
This protocol outlines a general procedure for labeling a tetrazole-modified protein with an alkene-containing probe upon photoirradiation.
Materials:
-
Tetrazole-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkene-containing probe (e.g., a fluorescent dye with an alkene handle) stock solution in a compatible solvent.
-
UV or visible light source (e.g., 302 nm or 350 nm lamp).[4][20]
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reaction Mixture: In a suitable reaction vessel (e.g., a quartz cuvette or a microcentrifuge tube), combine the tetrazole-modified protein and the alkene-containing probe in the reaction buffer. The final concentrations will depend on the specific reactants but are typically in the micromolar range.
-
Photoirradiation: Expose the reaction mixture to a light source of the appropriate wavelength for a defined period (e.g., 1-15 minutes).[20] The optimal irradiation time should be determined empirically.
-
Purification: After irradiation, remove the unreacted probe using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein using in-gel fluorescence or mass spectrometry to confirm successful conjugation.[4]
This protocol provides a general method for labeling cell surface glycoproteins that have been metabolically engineered to display aldehyde or ketone groups.
Materials:
-
Cells with surface-displayed aldehydes or ketones.
-
Aminooxy- or hydrazide-functionalized probe (e.g., biotin-aminooxy).
-
Aniline or phenylenediamine catalyst stock solution (e.g., 100 mM in reaction buffer).[5][9]
-
Reaction buffer (e.g., PBS, pH 6.5-7.0).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and wash them with reaction buffer to remove any media components.
-
Prepare Labeling Solution: Prepare the labeling solution by diluting the aminooxy/hydrazide probe and the catalyst in the reaction buffer. Final concentrations are typically in the range of 100 µM to 1 mM for the probe and 1-10 mM for the catalyst.
-
Labeling Reaction: Add the labeling solution to the cells and incubate at room temperature or 37°C for 1-2 hours.
-
Washing: After incubation, wash the cells several times with fresh buffer to remove unreacted probe and catalyst.
-
Analysis: The labeled cells can then be analyzed by methods appropriate for the attached probe, such as fluorescence microscopy if a fluorescent probe was used, or western blot analysis for biotinylated proteins.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Unveiling the Structure-Fluorogenic Property Relationship of Seoul-Fluor-Derived Bioorthogonal Tetrazine Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development
Where does Azido-PEG2-propargyl fit?
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts efficacy and safety. The linker, which connects a targeting moiety like an antibody to a payload, must be stable in circulation but allow for the release of the payload at the target site. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, and clarifies the classification of the this compound linker.
The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
The primary distinction between linker types lies in their mechanism of payload release.
Cleavable linkers are designed to be labile under specific physiological conditions prevalent at the target site, such as the tumor microenvironment or within the cell.[1] These linkers incorporate chemically sensitive moieties that can be broken by specific triggers, including:
-
Enzymatic cleavage: Peptide-based linkers, like the commonly used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.[2][3]
-
pH sensitivity: Acid-labile linkers, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4]
-
Redox potential: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm due to higher concentrations of glutathione.[4]
The key advantage of cleavable linkers is the potential for a "bystander effect."[1] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5]
Non-cleavable linkers , in contrast, do not have a specific chemical trigger for payload release.[6] The payload is liberated only after the complete degradation of the targeting antibody into amino acids within the lysosome.[7][8] This process results in the payload being released with the linker and a residual amino acid still attached.[8]
The primary benefit of non-cleavable linkers is their enhanced plasma stability, which minimizes the premature release of the payload in circulation and can lead to a wider therapeutic window and reduced off-target toxicity.[7]
This compound: A Non-Cleavable Linker for "Click Chemistry"
This compound is a heterobifunctional linker containing an azide group at one end and a propargyl (a terminal alkyne) group at the other, separated by a two-unit polyethylene glycol (PEG) spacer.[9][10] This linker is designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[9] These reactions form a highly stable 1,2,3-triazole ring.[11]
The 1,2,3-triazole linkage is exceptionally robust and is considered non-cleavable under physiological conditions.[11][12] It is resistant to hydrolysis, enzymatic degradation, and oxidation.[11][13] Therefore, This compound is classified as a non-cleavable linker. When used in a bioconjugate, the payload will only be released after the proteolytic degradation of the biomolecule to which it is attached.
The PEG spacer in this compound enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final bioconjugate.[14]
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker is dependent on the specific therapeutic strategy, the target, and the payload. The following table summarizes the key performance characteristics of each linker type.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions (enzymes, pH, redox) | Proteolytic degradation of the antibody |
| Plasma Stability | Generally lower, with risk of premature payload release | Generally higher, leading to reduced off-target toxicity |
| Bystander Effect | Possible with membrane-permeable payloads | Generally not possible |
| Active Metabolite | Typically the unmodified payload | Payload with linker and amino acid attached |
| Therapeutic Window | Potentially narrower due to off-target toxicity | Potentially wider due to enhanced stability |
| Examples of FDA-Approved ADCs | Adcetris® (brentuximab vedotin), Besponsa® (inotuzumab ozogamicin)[6] | Kadcyla® (ado-trastuzumab emtansine), Blenrep® (belantamab mafodotin)[4][11] |
Quantitative Data on Linker Stability
Direct head-to-head comparisons of the stability of a triazole-based linker versus a cleavable linker in the same antibody-drug conjugate are not extensively documented in the literature. However, numerous studies have independently assessed the stability of different linker types. The following table presents representative data on the in vivo stability of ADCs with different linkers.
| Linker Type | ADC Example | Animal Model | Half-life of Intact ADC | Reference |
| Cleavable (Peptide) | Val-Cit-MMAE ADC | Rat | ~3-5 days | [15] |
| Cleavable (Hydrazone) | Calicheamicin ADC | Mouse | ~2-4 days | [16] |
| Non-Cleavable (Thioether) | SMCC-DM1 ADC (Kadcyla®) | Mouse | ~7-10 days | [16] |
| Non-Cleavable (Triazole) | Triazole-linked peptidomimetic | Mouse | Significantly improved stability over amide bond equivalent | [6][12] |
Note: The stability of a linker is also influenced by the conjugation site on the antibody and the properties of the payload.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for comparing the stability of ADCs with different linkers in plasma.
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin).
-
Incubation: Incubate the test ADC (e.g., one with a cleavable Val-Cit linker and one with a non-cleavable triazole linker) at a final concentration of 100 µg/mL in the plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately process the aliquots to stop any further degradation, for example, by snap-freezing in liquid nitrogen and storing at -80°C.
-
Quantification: Analyze the samples to determine the concentration of the intact ADC. This can be done using several methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a dual-antibody ELISA to capture the antibody and a labeled anti-drug antibody to detect the payload. A decrease in signal over time indicates payload loss.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use affinity capture to isolate the ADC from the plasma, followed by LC-MS analysis to quantify the intact ADC and any free payload.[7]
-
Data Analysis: Plot the percentage of intact ADC remaining at each time point and calculate the half-life of the ADC in plasma.
Visualizing the Concepts
Caption: Cellular processing of ADCs with cleavable vs. non-cleavable linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in Shaping Conjugate Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the design and synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), represent a critical avenue for targeted therapies. A key, yet often underestimated, component in the architecture of these conjugates is the polyethylene glycol (PEG) linker. The length of this hydrophilic spacer can profoundly influence the physicochemical and biological properties of the final conjugate, impacting its efficacy and therapeutic window. This guide provides an objective comparison of how varying PEG linker lengths affect conjugate properties, supported by experimental data and detailed methodologies.
The inclusion of a PEG linker in a conjugate, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[1][2] PEG linkers offer several advantages, including increased hydrophilicity, which can mitigate the aggregation of conjugates, especially those with hydrophobic payloads.[1][2] Furthermore, PEGylation can improve the pharmacokinetic profile of a conjugate by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can facilitate greater accumulation of the therapeutic agent in the target tissue.
Impact on In Vitro Cytotoxicity
A crucial parameter for ADCs is their ability to kill target cancer cells, typically measured by the half-maximal inhibitory concentration (IC50). The length of the PEG linker can modulate this activity. While shorter PEG linkers are often associated with high in vitro potency, longer PEG chains can sometimes lead to a decrease in cytotoxicity.[3] This may be attributed to steric hindrance, where a longer linker might impede the interaction of the antibody with its target receptor or hinder the efficient release of the cytotoxic payload within the cell.
Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| PEG Linker Length | Typical IC50 Range (nM) | General Trend & Observations |
| No PEG | Variable | Can be highly potent but may face solubility and aggregation issues. |
| Short (PEG2-PEG4) | Low nM | Often exhibits high potency due to efficient payload delivery.[3] |
| Medium (PEG8-PEG12) | Moderate nM | A potential balance between potency and improved pharmacokinetics. A PEG8 side chain has been identified as a minimum length for optimal clearance in some cases.[2] |
| Long (PEG24, 4kDa, 10kDa) | Higher nM | May show a decrease in potency. For instance, a 10 kDa PEG chain insertion led to a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.[4] |
Note: The IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented is a synthesis from multiple preclinical studies to illustrate general trends.
Influence on Pharmacokinetics
The pharmacokinetic profile of a conjugate is a critical determinant of its in vivo efficacy and safety. Longer PEG linkers generally lead to a significant improvement in pharmacokinetic parameters, such as increased half-life and reduced clearance. This is a direct result of the increased hydrodynamic size of the conjugate, which limits its filtration by the kidneys.
Table 2: Effect of PEG Linker Length on Pharmacokinetic Parameters of ADCs
| PEG Linker Length | Typical Plasma Half-life | Clearance Rate | Key Observations |
| No PEG | Short (e.g., ~20 min for an affibody conjugate)[4] | High | Rapidly cleared from circulation. |
| Short (PEG2-PEG4) | Moderately Increased | Reduced | Provides some improvement in circulation time. |
| Medium (PEG8-PEG12) | Significantly Increased | Low | A threshold effect is often observed, where PEG8 and longer chains demonstrate similarly slow clearance.[2] |
| Long (PEG24, 4kDa, 10kDa) | Substantially Increased (e.g., 11.2-fold increase with 10kDa PEG)[4] | Very Low | Dramatically extends circulation time, allowing for greater tumor accumulation.[2] |
Note: Pharmacokinetic parameters are influenced by the specific conjugate, animal model, and dosing regimen. The table provides a comparative overview based on available literature.
Impact on In Vivo Efficacy
The ultimate measure of a conjugate's success is its performance in vivo. The interplay between in vitro cytotoxicity and pharmacokinetics dictates the overall anti-tumor efficacy. While longer PEG linkers may decrease potency in cell-based assays, the extended circulation time they confer can lead to superior in vivo efficacy. Increased exposure of the tumor to the ADC can compensate for a lower intrinsic potency. For example, an affibody-drug conjugate with a 10 kDa PEG linker, despite having reduced in vitro cytotoxicity, demonstrated the most potent tumor growth inhibition in an animal model compared to its shorter-linker counterparts.[4]
Table 3: In Vivo Tumor Growth Inhibition with ADCs of Varying PEG Linker Lengths
| PEG Linker Length | Tumor Growth Inhibition (TGI) | Key Observations |
| No PEG | Modest | Limited efficacy due to rapid clearance. |
| Short (PEG2-PEG4) | Moderate | Improved efficacy compared to no PEG. In some studies, ADCs with 2 and 4 PEG units showed a 35-45% decrease in tumor weight. |
| Medium (PEG8-PEG12) | Significant | Often shows a marked improvement in efficacy. ADCs with 8, 12, and 24 PEG units demonstrated a 75-85% reduction in tumor weights in one study. |
| Long (PEG24, 10kDa) | Potentially Highest | The extended half-life can lead to greater tumor accumulation and superior efficacy, despite lower in vitro potency.[4] |
Note: In vivo efficacy is highly context-dependent, relying on the tumor model, dosing schedule, and the specific ADC. This table summarizes qualitative and quantitative findings from various preclinical studies.
Experimental Protocols
To ensure the reproducibility and comparability of studies assessing the impact of PEG linker length, detailed and standardized experimental protocols are essential.
Protocol 1: Synthesis of Antibody-PEG-Drug Conjugate via Maleimide Chemistry
This protocol outlines the conjugation of a thiol-reactive PEG linker to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the mAb solution. The molar ratio of reducing agent to mAb will determine the number of disulfide bonds reduced and, consequently, the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized PEG-drug linker in a suitable solvent (e.g., DMSO).
-
Add the PEG-drug linker solution to the reduced antibody solution. A 10- to 20-fold molar excess of the PEG-linker is generally recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unreacted PEG-drug linker and other impurities.
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
References
Safety Operating Guide
Safe Disposal of Azido-PEG2-propargyl: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Azido-PEG2-propargyl is critical for ensuring laboratory safety and environmental protection. Due to its bifunctional nature, containing both a reactive azide and a propargyl group, specific handling procedures must be followed. The primary hazard associated with this compound is the azide group, which is acutely toxic and can form explosive compounds, particularly with metals. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for the specific this compound product in use. Always handle this compound in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses or splash goggles, and chemical-resistant gloves, must be worn at all times to prevent eye and skin contact.[1][2][3] Use only glass or plastic spatulas for handling, as metal spatulas can lead to the formation of shock-sensitive metal azides.[2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
All waste containing this compound, including residual materials, rinsate from empty containers, and contaminated disposable materials, must be collected as hazardous waste.[1]
-
Designate a specific, compatible, and clearly labeled waste container for all azide-containing waste. This container should be kept separate from other chemical waste streams to prevent unintended reactions.[2][3]
-
Under no circumstances should this compound or its solutions be poured down the drain.[3][4] The azide moiety can react with lead or copper in plumbing to form highly explosive metal azides.[1][3][4]
2. Decontamination of Labware:
-
All non-disposable equipment and labware that has come into contact with this compound must be decontaminated.
-
The rinsate from this decontamination process must be collected and disposed of as hazardous waste.[1]
3. Management of Spills:
-
Small spills within a chemical fume hood: Cover the spill with an absorbent material. The contaminated absorbent and any other cleanup materials should be collected in the designated azide hazardous waste container.[2] Clean the spill surface with a pH-adjusted water solution (pH greater than 9.0).[2]
-
Large spills or spills outside of a fume hood: Evacuate the laboratory immediately and notify the appropriate safety personnel.[2]
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5]
-
Complete a chemical waste pick-up request form as per your institution's guidelines to have the waste removed by environmental health and safety personnel.[1]
Chemical Deactivation (for Dilute Solutions - Expert Use Only)
For dilute aqueous solutions (≤5% this compound), chemical deactivation can be performed by trained personnel in a controlled environment. This procedure must be carried out in a chemical fume hood due to the formation of toxic gases.[3][4]
Experimental Protocol for Deactivation:
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to ensure a 40% excess.[3]
-
Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. Crucial Safety Note: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN3).[4]
-
After the reaction is complete, the solution should be neutralized with a dilute sodium hydroxide solution to a pH between 6 and 9 before being collected as hazardous waste.[3]
Data Presentation: Key Hazard Information
| Hazard Classification | Details and Precautions |
| Acute Toxicity | Azide compounds are highly toxic and can be absorbed through the skin.[1] Symptoms of exposure can be similar to cyanide poisoning.[1] |
| Explosive Hazard | Azides can form shock-sensitive and explosive compounds with various metals, including lead and copper.[1][4] Avoid contact with metals. |
| Reactivity | Reacts with acids to form toxic and explosive hydrogen azide gas.[1] The propargyl group can undergo cycloaddition reactions with the azide, though this is unlikely without a catalyst.[6][7] |
| Disposal Limitation | Do not dispose of down the drain.[3][4] Segregate from other waste streams. |
| Deactivation Limit | Chemical deactivation is only recommended for dilute solutions (≤5%).[3] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. drexel.edu [drexel.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling Azido-PEG2-propargyl
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG2-propargyl. The following procedures are based on established best practices for handling potentially hazardous chemicals, specifically organic azides and alkynes. A thorough risk assessment should be conducted prior to commencing any work with this compound.
Personal Protective Equipment (PPE)
Due to the presence of the azide functional group, which can be energetic, and the potential for skin and eye irritation, a stringent PPE protocol is mandatory to minimize exposure and ensure safety.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For handling higher concentrations or prolonged tasks, an outer layer of chemical-resistant gloves (e.g., Silver Shield®) should be considered.[2][3][4] | Provides robust protection against skin contact and absorption. Double gloving offers additional security in case the outer glove is compromised.[4] |
| Eye Protection | Chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[2][3][4][5] | Protects against splashes and potential aerosols that could cause serious eye damage.[4] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3][5] | Protects against respiratory irritation and potential systemic effects from inhalation.[6] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be performed in a designated area within a certified chemical fume hood.[7][8]
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Cover the work surface with disposable plastic-backed absorbent pads.[4]
-
Verify that all necessary PPE is available and in good condition.
-
Have an appropriate spill kit and quenching agent readily accessible.
2. Weighing and Transfer:
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of potentially explosive metal azides.[3]
-
Handle the compound gently to minimize shock or friction.
-
If transferring a solution, use a calibrated pipette with appropriate chemical-resistant tips.
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Maintain the reaction temperature as specified in the experimental protocol, avoiding excessive heat.
-
Be mindful of incompatibilities; avoid contact with strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive metal azides in plumbing and ensure environmental safety.
Waste Segregation:
-
All waste containing this compound, including contaminated PPE, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Azide-containing waste should be kept separate from other waste streams.[3]
Decontamination and Disposal:
-
Aqueous Waste: Under no circumstances should solutions containing azides be poured down the drain.[2] Reaction with lead or copper pipes can form highly explosive metal azide salts.[2] Aqueous waste should be collected and treated as hazardous waste. For dilute solutions, deactivation by reaction with nitrous acid can be performed by trained personnel in a fume hood, followed by neutralization before disposal through an approved hazardous waste program.[2]
-
Solid Waste: Contaminated solid waste should be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
All azide waste must be disposed of through an environmental health and safety (EHS) program.[2]
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
